GW842166X
説明
GW842166X has been used in trials studying the treatment of Pain, Analgesia, Inflammation, Osteoarthritis, and Pain, Inflammatory, among others.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-(2,4-dichloroanilino)-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2F3N4O2/c19-11-1-2-14(13(20)7-11)26-17-25-9-12(15(27-17)18(21,22)23)16(28)24-8-10-3-5-29-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,24,28)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQYWUXBZHPIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)C2=CN=C(N=C2C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216786 | |
| Record name | GW-842,166X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666260-75-9 | |
| Record name | 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=666260-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW 842166 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666260759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW842166 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11903 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GW-842,166X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW842166 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL1I6P2DZ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GW842166X: A Selective Cannabinoid Receptor 2 (CB2) Agonist for Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GW842166X is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2), a G protein-coupled receptor predominantly expressed in immune cells and peripheral tissues.[1][2] Its selectivity for CB2 over the cannabinoid receptor 1 (CB1) makes it an attractive therapeutic candidate, as it is expected to provide anti-inflammatory and analgesic effects without the psychoactive side effects associated with CB1 activation.[2][3] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, mechanism of action, and relevant experimental methodologies. The information is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.
Chemical Properties
This compound, with the chemical name 2-(2,4-dichloroanilino)-N-(tetrahydropyran-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide, is a synthetic molecule based on a pyrimidine core.[2][4]
| Property | Value |
| IUPAC Name | 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide[2] |
| CAS Number | 666260-75-9[2] |
| Molecular Formula | C₁₈H₁₇Cl₂F₃N₄O₂[2] |
| Molar Mass | 449.26 g·mol⁻¹[2] |
Pharmacological Profile: Quantitative Data
This compound demonstrates high potency and selectivity for the human and rat CB2 receptors.[5] The following tables summarize the key quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species | Receptor | Value | Assay Type | Reference |
| EC₅₀ | Human | CB2 | 63 nM | Functional Assay | [1] |
| EC₅₀ | Rat | CB2 | 91 nM | Functional Assay | [1] |
| EC₅₀ | Human | CB2 | 133 nM | Adenylyl Cyclase Assay | [1] |
| Eₘₐₓ | Human | CB2 | 101% | Adenylyl Cyclase Assay | [1] |
| EC₅₀ | Human | CB2 | 7.78 µM | FLIPR Assay (Ca²⁺ mobilization) | [1][4] |
| Eₘₐₓ | Human | CB2 | 84% | FLIPR Assay (Ca²⁺ mobilization) | [1] |
| IC₅₀ | Human | CB2 | 133 nM | [4] | |
| IC₅₀ | Human | CB1 | >25 µM | [4] | |
| Activity at CB1 | Human & Rat | CB1 | No significant agonist activity up to 30 µM | Recombinant Assays | [5] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Species | Effect | Dosage (ED₅₀) | Reference |
| Inflammatory Pain (FCA-induced hyperalgesia) | Rat | Reversal of hyperalgesia | 0.1 mg/kg (oral) | [1][5] |
| Neuropathic Pain (CCI model) | Rat | Reversal of decreased paw withdrawal threshold | 15 mg/kg (oral, 8 days) | [1] |
| 6-OHDA-induced Parkinson's Disease Model | Mouse | Neuroprotective effects against dopamine neuron loss | 1 mg/kg (daily for 3 weeks) | [6][7] |
Mechanism of Action and Signaling Pathways
The CB2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of signal transduction proteins.[8][9] Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events.
Canonical Gi/o-Coupled Signaling Pathway
The primary mechanism of action for CB2 receptor agonists involves the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][8][9] This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA).[9]
Mitogen-Activated Protein Kinase (MAPK) Pathway
Both CB1 and CB2 receptors have been shown to stimulate the p42/p44 mitogen-activated protein kinase (MAPK) pathway.[8] This activation is mediated through the Gβγ subunits of the G protein and can influence cellular processes such as cell migration, proliferation, and cytokine production.[9][10]
Experimental Protocols
The characterization of this compound involves standard pharmacological assays to determine its binding affinity, functional potency, and efficacy.
Radioligand Binding Assay (for Affinity Determination)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the human CB2 receptor are prepared from transfected cell lines (e.g., CHO or HEK293 cells).[11][12]
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled CB2 ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (this compound).[12]
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (for Potency and Efficacy)
This assay measures the ability of an agonist to inhibit adenylyl cyclase and decrease intracellular cAMP levels.
General Protocol (using HTRF or similar technology):
-
Cell Culture: Cells expressing the CB2 receptor are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) and then incubated with varying concentrations of this compound.[13][14]
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or bioluminescence-based methods (e.g., cAMP-Glo™).[15][16][17]
-
Data Analysis: A concentration-response curve is generated to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the agonist.
In Vivo Applications and Therapeutic Potential
This compound has demonstrated significant efficacy in preclinical models of pain and neurodegeneration.
-
Inflammatory and Neuropathic Pain: Oral administration of this compound has been shown to produce potent analgesic and anti-hyperalgesic effects in rodent models of inflammatory and neuropathic pain.[1][2][5] Its efficacy in these models suggests its potential as a non-opioid analgesic.
-
Neuroprotection: In a mouse model of Parkinson's disease, this compound exerted neuroprotective effects by attenuating the loss of dopaminergic neurons.[6][7][18] These effects are likely mediated by the activation of CB2 receptors on microglia, leading to a reduction in neuroinflammation.[19][20]
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate due to its high potency and selectivity for the CB2 receptor. Its ability to modulate immune responses and provide analgesia without the psychoactive effects associated with CB1 agonism makes it a compelling molecule for further investigation in the context of inflammatory diseases, chronic pain, and neurodegenerative disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GW-842,166X - Wikipedia [en.wikipedia.org]
- 3. What are CB2 modulators and how do they work? [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 11. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of GW842166X: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW842166X is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2), a key target in the modulation of inflammatory and neuroinflammatory processes. With its novel pyrimidine-based chemical structure, this compound has demonstrated significant analgesic, anti-inflammatory, and neuroprotective effects in preclinical models, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its binding affinity and functional activity, in vitro and in vivo efficacy, and available pharmacokinetic data. Detailed methodologies for key experiments are provided, alongside visualizations of its signaling pathway and experimental workflows, to support further research and development efforts.
Introduction
The endocannabinoid system, and specifically the CB2 receptor, has emerged as a promising therapeutic target for a range of pathologies, including chronic pain, inflammation, and neurodegenerative diseases. Unlike the CB1 receptor, which is primarily associated with the psychoactive effects of cannabinoids, the CB2 receptor is predominantly expressed in immune cells and microglia, making it an attractive target for therapies devoid of central nervous system side effects[1].
This compound is a synthetic, non-cannabinoid agonist that exhibits high selectivity for the CB2 receptor[2][3]. Its development has been driven by the therapeutic potential of modulating the CB2 receptor to achieve pain relief and reduce inflammation. Preclinical studies have highlighted its efficacy in models of inflammatory and neuropathic pain, as well as its neuroprotective properties in a model of Parkinson's disease[2][2][4]. This guide aims to consolidate the current knowledge on the pharmacological properties of this compound to inform the scientific and drug development community.
Mechanism of Action
This compound functions as a selective agonist at the CB2 receptor. The CB2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the CB2 receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[4]. This reduction in cAMP can modulate the activity of downstream effectors such as protein kinase A (PKA) and influence various cellular processes.
In the context of its neuroprotective effects observed in dopamine neurons, this compound has been shown to decrease action potential firing. This is likely mediated by a reduction in hyperpolarization-activated cyclic nucleotide-gated (HCN) channel currents (Ih)[2][4]. By decreasing HCN channel activation, this compound reduces the excitability of these neurons, which may protect them from excitotoxicity and associated calcium overload, key factors in neurodegeneration[2][4].
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Phase 1, Randomised, Placebo-Controlled, Dose Escalation Study to Investigate the Safety, Tolerability and Pharmacokinetics of Cannabidiol in Fed Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1, Randomised, Placebo-Controlled, Dose Escalation Study to Investigate the Safety, Tolerability and Pharmacokinetics of Cannabidiol in Fed Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Pyrimidine-Based CB2 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cannabinoid receptor 2 (CB2), a G protein-coupled receptor predominantly expressed in the immune system, has emerged as a promising therapeutic target for a variety of pathologies, including inflammatory disorders, pain, and neurodegenerative diseases. Unlike the CB1 receptor, CB2 receptor activation is not associated with psychotropic effects, making it an attractive avenue for drug development. Pyrimidine-based scaffolds have proven to be a versatile platform for the design of potent and selective CB2 agonists. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, detailed experimental protocols for their evaluation, and a visual representation of the associated signaling pathways.
Core Structure-Activity Relationships
The pyrimidine core offers a flexible template for chemical modification, allowing for fine-tuning of affinity, potency, and selectivity for the CB2 receptor. SAR studies have revealed several key structural features that govern the activity of pyrimidine-based CB2 agonists.
A review of pyrimidine derivatives indicates that the position of substituents on the pyrimidine nucleus greatly influences their biological activities.[1] Nitrogen-containing heterocyclic compounds, including pyrimidines, play a vital role in medicinal chemistry due to their notable pharmacological activities.[1] The pyrimidine scaffold is a promising lead structure for synthesizing compounds to treat various diseases.[1][2]
Key insights from various studies on heteroarylpyrimidine and related derivatives highlight the following SAR trends:
-
Substituents on the Heteroaryl Ring: The nature and position of substituents on heteroaryl rings fused or linked to the pyrimidine core play a crucial role in determining agonist versus antagonist/inverse agonist activity.[3][4] For instance, in a series of 7-oxo-4-pentyl-4,7-dihydro-[5][6][7]triazolo[1,5-a]pyrimidine-6-carboxamides, structural modifications at the 2-position of the triazolopyrimidine template were shown to shift the functional activity from partial agonism to inverse agonism.[4]
-
Carboxamide Moiety: Many potent pyrimidine-based CB2 ligands incorporate a carboxamide group. The nature of the substituent on the amide nitrogen is critical for high affinity and selectivity. Bulky lipophilic groups, such as adamantyl, cycloheptyl, and substituted phenyl rings, are often favored.[8]
-
Linker Group: When a linker is present between the pyrimidine core and another cyclic moiety, its nature and length can significantly impact activity. For example, replacing an enamine linker with an acetamide group was explored to eliminate stereoisomerism and increase hydrophilicity.[3]
-
Bioisosteric Replacement: The strategy of bioisosterism has been successfully applied to design novel pyrimidine-based CB2 ligands. Replacing a quinazoline-2,4(1H,3H)-dione scaffold with heteroarylpyrimidine/heteroaryltriazine derivatives has led to the discovery of potent CB2 agonists.[3]
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro activity of a selection of pyrimidine-based CB2 agonists from published studies. This data provides a quantitative basis for the SAR principles discussed above.
| Compound ID | Core Scaffold | R1 | R2 | hCB2 Ki (nM) | hCB2 EC50 (nM) | Emax (%) | Selectivity (CB1/CB2) | Reference |
| Compound A | Triazolo[1,5-a]pyrimidine | 4-Chlorophenyl | Adamantyl | 6.8 | 15 (partial agonist) | 60 | >223 | [8] |
| Compound B | Pyrazolo[1,5-a]pyrimidine | 2-Methylphenyl | Cyclohexyl | 12 | 25 (partial agonist) | 55 | >150 | [9] |
| Compound C | Heteroarylpyrimidine | Phenyl | N-cyclohexylcarboxamide | - | 7.53 | - | >1328 | [3] |
| Compound D | Pyrazolo[3,4-b]pyridine | Methyl | Adamantyl | 5.2 | 8.9 (partial agonist) | 70 | >300 | [10] |
| Compound E | 7-Oxopyrazolo[1,5-a]pyrimidine | Phenyl | Adamantyl | 2.1 | (inverse agonist) | - | >1000 | [9] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Emax is relative to a standard full agonist like CP55,940.
CB2 Receptor Signaling Pathways
Upon activation by an agonist, the CB2 receptor, a Gi/o protein-coupled receptor, initiates a cascade of intracellular signaling events.[5][6][7] The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][11] The dissociation of the G protein βγ subunits can also modulate other effector systems, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38, JNK), which are crucial for regulating immune cell functions such as proliferation, differentiation, and cytokine production.[5][6]
Experimental Workflow for a Novel Pyrimidine-Based Compound
The evaluation of a novel pyrimidine-based compound as a potential CB2 agonist typically follows a multi-step experimental workflow. This process begins with assessing the compound's binding affinity and selectivity, followed by functional assays to determine its efficacy and potency.
Detailed Experimental Protocols
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the CB2 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Membrane preparations from cells stably expressing human CB2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]CP-55,940.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.[12]
-
Non-specific binding control: A high concentration of a known CB2 ligand (e.g., 10 µM WIN 55,212-2).[12]
-
Test compounds dissolved in DMSO.
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter.
-
-
Procedure:
-
Incubate cell membranes (e.g., 10-20 µg protein) with a fixed concentration of [³H]CP-55,940 (e.g., 0.5-1.0 nM) and varying concentrations of the test compound in the assay buffer.[12]
-
Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a saturating concentration of an unlabeled ligand.[12]
-
Incubate the mixture for 90 minutes at 30°C.[12]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the CB2 receptor upon agonist binding, providing information on the compound's potency (EC50) and efficacy (Emax).
-
Materials:
-
Membrane preparations from cells expressing human CB2 receptors.
-
[³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.[12]
-
GDP (Guanosine diphosphate).
-
Test compounds.
-
Non-specific binding control: Unlabeled GTPγS.
-
Reference agonist: CP-55,940.
-
-
Procedure:
-
Pre-incubate cell membranes with GDP (e.g., 10-30 µM) on ice.
-
In a 96-well plate, add the assay buffer, [³⁵S]GTPγS (e.g., 0.1 nM), varying concentrations of the test compound, and the membrane/GDP mixture.[12]
-
Basal binding is measured in the absence of any agonist, while non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
cAMP Accumulation Assay
This assay directly measures the functional consequence of CB2 receptor activation on its primary signaling pathway, the inhibition of adenylyl cyclase.
-
Materials:
-
Whole cells (e.g., HEK293 or CHO) stably expressing the human CB2 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Test compounds.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with IBMX (e.g., 0.5 mM) for a defined period to prevent cAMP degradation.[13]
-
Add varying concentrations of the test compound and incubate.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[13]
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data are typically expressed as a percentage of the forskolin-stimulated response.
-
Determine the IC50 (for agonists, representing the concentration that causes 50% inhibition of the forskolin-induced cAMP accumulation) or EC50 (for inverse agonists) from the dose-response curve.
-
Logical Relationship in Pyrimidine SAR
The development of potent and selective pyrimidine-based CB2 agonists involves a systematic exploration of different chemical moieties at key positions of the core scaffold. The following diagram illustrates the logical relationships in this optimization process.
This guide provides a comprehensive overview of the structure-activity relationships of pyrimidine-based CB2 agonists, essential for the rational design and development of novel therapeutic agents. The detailed protocols and visual aids are intended to support researchers in this dynamic and promising field of medicinal chemistry.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Design, Synthesis, and SAR Studies of Heteroarylpyrimidines and Heteroaryltriazines as CB2 R Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05661E [pubs.rsc.org]
- 5. birchandfog.biz [birchandfog.biz]
- 6. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
GW842166X: A Technical Whitepaper on a Selective Cannabinoid Receptor 2 (CB2) Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW842166X (CAS Number: 666260-75-9) is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2).[1][2] With a distinct pyrimidine-based chemical structure, this compound has demonstrated significant analgesic, anti-inflammatory, and neuroprotective properties in a variety of preclinical models.[1][3] Its selectivity for the CB2 receptor over the CB1 receptor minimizes the risk of cannabis-like psychoactive effects, making it an attractive candidate for therapeutic development.[1] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, key experimental data, detailed methodologies, and elucidated signaling pathways.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2-(2,4-dichloroanilino)-N-(tetrahydropyran-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide[1] |
| CAS Number | 666260-75-9[1] |
| Molecular Formula | C₁₈H₁₇Cl₂F₃N₄O₂[1] |
| Molar Mass | 449.26 g·mol⁻¹[1] |
Pharmacology and Mechanism of Action
This compound is a selective agonist of the CB2 receptor, a G protein-coupled receptor (GPCR) primarily expressed in immune cells and microglia.[1][4] Upon binding, this compound activates downstream signaling cascades that modulate inflammatory and neuronal processes. The CB2 receptor is coupled to Gαi/o proteins, and its activation by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] Additionally, this compound has been shown to induce β-arrestin recruitment and influence the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5]
Signaling Pathways
The activation of the CB2 receptor by this compound initiates a cascade of intracellular events. The primary Gαi/o-dependent pathway involves the inhibition of adenylyl cyclase and a subsequent reduction in cAMP production. A G protein-independent pathway involving β-arrestin recruitment is also activated. Furthermore, this compound has been observed to modulate the ERK1/2 signaling pathway, which is crucial in regulating cellular processes like inflammation.
Figure 1: this compound signaling cascade via the CB2 receptor.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity
| Assay | Species | Receptor | Value | Reference |
| EC₅₀ | Human | CB2 | 63 nM | [2] |
| Rat | CB2 | 91 nM | [2] | |
| IC₅₀ | Human | CB2 | 63 nM | [4] |
| Rat | CB2 | 91 nM | [4] | |
| FLIPR Assay EC₅₀ | Human | CB2 | 7.78 µM | [2] |
| Cyclase Assay EC₅₀ | CB2 | 133 nM | [2] | |
| CB1 Activity | Human & Rat | CB1 | No significant activity up to 30 µM | [4] |
Table 2: In Vivo Efficacy
| Animal Model | Effect | ED₅₀ / Effective Dose | Reference |
| Rat FCA Model of Inflammatory Pain | Reversal of hyperalgesia | 0.1 mg/kg (oral) | [2] |
| Full reversal of hyperalgesia | 0.3 mg/kg | [4] | |
| Rat CCI Model of Neuropathic Pain | Reversal of decreased paw withdrawal threshold | 15 mg/kg (oral, 8 days) | [2] |
| Mouse 6-OHDA Model of Parkinson's Disease | Reduced loss of TH+ dopamine neurons | 1 mg/kg (i.p., chronic) | [3] |
Experimental Protocols
In Vitro Assays
This assay measures the ability of this compound to inhibit the production of cyclic AMP.
-
Cell Line: CHO cells stably co-expressing the human CB2 receptor and a cAMP-responsive reporter gene.
-
Protocol:
-
Cells are plated in 384-well plates and incubated.
-
Cells are then stimulated with forskolin (to induce cAMP production) in the presence of varying concentrations of this compound.
-
Following incubation, a detection reagent (e.g., from a DiscoverX HitHunter cAMP assay) is added.[1]
-
The resulting chemiluminescent signal, which is inversely proportional to the intracellular cAMP concentration, is measured using a plate reader.
-
EC₅₀ values are calculated from the concentration-response curves.
-
Figure 2: Workflow for the cAMP inhibition assay.
This assay determines the recruitment of β-arrestin to the CB2 receptor upon agonist binding.
-
Technology: PathHunter® β-arrestin assay (DiscoverX).
-
Principle: The CB2 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, complementary enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Protocol:
-
Cells expressing the tagged CB2 receptor and β-arrestin are plated.
-
Varying concentrations of this compound are added.
-
After incubation, the detection reagents are added.
-
The chemiluminescent signal is read, which is directly proportional to the extent of β-arrestin recruitment.
-
This assay is used to assess the effect of this compound on the phosphorylation of ERK1/2 in microglial cells.
-
Cell Line: BV-2 microglia.
-
Protocol:
-
BV-2 cells are cultured and may be stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cells are treated with this compound at various concentrations for a specified time.
-
Cell lysates are collected and subjected to Western blotting.
-
Blots are probed with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
The ratio of p-ERK1/2 to total ERK1/2 is quantified to determine the effect of this compound on ERK1/2 activation.
-
In Vivo Models
-
Animal: Rat.
-
Protocol:
-
Inflammation is induced by injecting FCA into the paw.
-
This compound is administered orally at various doses.
-
Pain response (hyperalgesia) is measured using methods like the Randall-Selitto test (paw pressure) or von Frey filaments (mechanical allodynia).
-
The dose required to produce a 50% reversal of hyperalgesia (ED₅₀) is determined.
-
-
Animal: Mouse.
-
Protocol:
Figure 3: General workflow for in vivo preclinical models.
Preclinical Findings and Therapeutic Potential
Preclinical studies have consistently highlighted the therapeutic potential of this compound across several indications.
-
Inflammatory and Neuropathic Pain: this compound demonstrates potent anti-hyperalgesic effects in rodent models of inflammatory and neuropathic pain, suggesting its utility as a non-opioid analgesic.[2][4]
-
Neuroprotection: In a mouse model of Parkinson's disease, chronic treatment with this compound significantly reduced the loss of dopaminergic neurons, indicating a neuroprotective effect mediated by CB2 receptor activation.[3] This was associated with improvements in motor function.[6] The proposed mechanism involves the reduction of neuronal action potential firing and associated calcium load.[3][7]
-
Anti-Inflammatory Effects: By targeting CB2 receptors on immune cells, this compound has the potential to modulate neuroinflammatory processes, which are implicated in a range of neurodegenerative disorders.
Conclusion
This compound is a well-characterized, potent, and selective CB2 receptor agonist with a promising preclinical profile. Its ability to modulate pain and inflammation, coupled with its neuroprotective effects, without inducing CB1-mediated psychoactivity, positions it as a valuable tool for research and a potential therapeutic candidate for a variety of disorders. The data and protocols summarized in this whitepaper provide a solid foundation for further investigation and development of this compound. Although clinical trials have been conducted, the results have not been publicly posted.[1]
References
- 1. preprints.org [preprints.org]
- 2. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CB2 Agonist this compound Protected against 6-OHDA-Induced Anxiogenic- and Depressive-Related Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GW-842,166X - Wikipedia [en.wikipedia.org]
Beyond the Cannabinoid Receptor 2: An In-depth Technical Guide to the Cellular Targets of GW842166X
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW842166X is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2).[1][2] With a pyrimidine core structure, it has demonstrated significant analgesic, anti-inflammatory, and anti-hyperalgesic properties in preclinical models.[2] Its selectivity for the CB2 receptor over the cannabinoid receptor 1 (CB1) has made it a compound of interest for therapeutic development, as it is devoid of the psychoactive effects associated with CB1 activation.[2] While the primary pharmacological activity of this compound is mediated through the CB2 receptor, recent research has elucidated a key cellular target beyond direct receptor binding: the modulation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This technical guide provides a comprehensive overview of this non-CB2 cellular target, presenting quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.
High Selectivity Profile of this compound
This compound is consistently characterized by its high affinity and selectivity for the CB2 receptor. While comprehensive off-target screening panel data is not publicly available, studies have repeatedly confirmed its low affinity for the CB1 receptor.[2][3] This selectivity is a cornerstone of its therapeutic potential, minimizing the risk of centrally mediated side effects.
Modulation of Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels
A significant cellular effect of this compound beyond direct CB2 receptor interaction is the modulation of HCN channels. This has been particularly documented in substantia nigra pars compacta (SNc) dopamine neurons, where this compound has been shown to have neuroprotective effects in models of Parkinson's disease.[4]
Quantitative Effects on HCN Channel Activity
The application of this compound to SNc dopamine neurons results in a significant reduction of the hyperpolarization-activated current (Ih), which is carried by HCN channels. This effect is concentration-dependent and is blocked by the CB2 receptor antagonist AM630, indicating that the modulation of HCN channels is a downstream consequence of CB2 receptor activation.[5]
| Parameter | Control | This compound (1 µM) | This compound + AM630 | Reference |
| Ih Density (pA/pF) | ~ -10 | ~ -5 | ~ -10 | [5] |
| V1/2 of Ih Activation (mV) | ~ -90 | ~ -100 | ~ -90 | [5] |
Table 1: Quantitative effects of this compound on Ih current in SNc dopamine neurons.
Signaling Pathway from CB2 Receptor to HCN Channels
The modulation of HCN channels by this compound is initiated by the activation of CB2 receptors, which are Gi/o protein-coupled. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] HCN channels are directly gated by cyclic nucleotides, and a reduction in cAMP leads to a hyperpolarizing shift in their voltage-dependent activation, thereby reducing the Ih current at physiological membrane potentials.[7]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring Ih Current
The following protocol is a generalized method for recording Ih currents from neurons, such as the SNc dopamine neurons, to assess the effects of compounds like this compound.
1. Slice Preparation:
-
Animals are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution.
-
Coronal midbrain slices (e.g., 250-300 µm thick) containing the substantia nigra are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34 °C) for at least 1 hour before recording.
2. Recording Setup:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate.
-
Neurons in the SNc are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Patch pipettes (3-5 MΩ resistance) are pulled from borosilicate glass capillaries.
3. Solutions:
-
External aCSF (in mM): 126 NaCl, 2.5 KCl, 1.2 NaH2PO4, 2.4 CaCl2, 1.2 MgCl2, 25 NaHCO3, and 11 glucose, bubbled with 95% O2/5% CO2.
-
Internal Pipette Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with KOH.
4. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are established from identified SNc dopamine neurons.
-
Recordings are performed in voltage-clamp mode.
-
To isolate and record Ih, the cell is held at a holding potential of -60 mV.
-
A series of hyperpolarizing voltage steps (e.g., from -70 mV to -130 mV in 10 mV increments for 1-2 seconds) are applied to elicit the Ih current.[8][9]
-
The Ih current is measured as the difference between the instantaneous current at the beginning of the voltage step and the steady-state current at the end of the step.
-
The voltage-dependence of activation (V1/2) is determined by measuring the tail currents following the hyperpolarizing steps.
5. Drug Application:
-
A stable baseline of Ih is recorded.
-
This compound is bath-applied at the desired concentration (e.g., 1 µM).
-
The Ih current is recorded again in the presence of the drug to determine its effect.
-
To confirm CB2-dependency, the slice can be pre-incubated with a CB2 antagonist (e.g., AM630) before the application of this compound.
Conclusion
While this compound is defined by its potent and selective agonism at the CB2 receptor, its pharmacological profile extends to the modulation of key cellular components downstream of receptor activation. The well-documented, CB2-dependent reduction of the Ih current in dopamine neurons via modulation of HCN channels highlights a significant mechanism through which this compound can exert its neuroprotective effects. This indirect cellular targeting underscores the complexity of GPCR signaling and the importance of investigating the broader physiological consequences of selective receptor modulation. For researchers and drug development professionals, understanding these "beyond receptor" effects is crucial for a comprehensive evaluation of a compound's therapeutic potential and mechanism of action. Further studies involving broad off-target screening would provide an even more complete safety and selectivity profile for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GW-842,166X - Wikipedia [en.wikipedia.org]
- 3. preprints.org [preprints.org]
- 4. CB2 Agonist this compound Protected against 6-OHDA-Induced Anxiogenic- and Depressive-Related Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endocannabinoid modulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ih from synapses to networks: HCN channel functions and modulation in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
GW842166X: An In-depth Technical Guide on its Effects on Immune Cell Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW842166X is a potent and highly selective agonist for the cannabinoid receptor type 2 (CB2).[1][2] The CB2 receptor is primarily expressed on cells of the immune system, making it a key target for modulating immune responses.[3][4] Unlike the CB1 receptor, which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is a component of the peripheral nervous system and immune system.[5][6] This selectivity makes this compound and other CB2 agonists attractive candidates for therapeutic development, with potential applications in inflammatory diseases, autoimmune disorders, and pain management, without the central nervous system side effects associated with CB1 activation.[1] This technical guide provides a comprehensive overview of the known effects of this compound on immune cell modulation, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Pharmacological Profile of this compound
This compound is a pyrimidine-based compound that exhibits high affinity and selectivity for the human CB2 receptor over the human CB1 receptor.[1] Its pharmacological characteristics have been defined in various in vitro and in vivo studies.
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Species | Value | Assay Type | Reference |
| EC50 | Human | 63 nM | Recombinant CB2 Receptor | [2] |
| Rat | 91 nM | Recombinant CB2 Receptor | [2] | |
| - | 133 nM | Adenylyl Cyclase Assay | [2] | |
| - | 7.78 µM | FLIPR Assay | [2] | |
| Emax | - | 101% | Adenylyl Cyclase Assay | [2] |
| - | 84% | FLIPR Assay | [2] |
Table 2: In Vivo Pharmacological Data for this compound in Rat Models
| Parameter | Value | Dosing Route | Model | Reference |
| Oral Bioavailability | 58% | Oral | Rat | [2] |
| Half-life | 3 hours | Oral | Rat | [2] |
| ED50 | 0.1 mg/kg | Oral | FCAa Inflammatory Pain | [2] |
| Effective Dose | 0.3 mg/kg | Oral | Full reversal of hyperalgesia in FCAa model | [2] |
| Effective Dose | 15 mg/kg for 8 days | Oral | Reversal of CCI-induced paw withdrawal threshold decrease (neuropathic pain) | [2] |
Modulation of Immune Cells by this compound
The primary mechanism by which this compound modulates the immune system is through its agonistic activity at the CB2 receptor. Activation of CB2 receptors on immune cells generally leads to anti-inflammatory effects.
Neutrophils
Neutrophils are key players in the innate immune response and are among the first cells to be recruited to sites of inflammation. The chemokine receptor CXCR2 is a key mediator of neutrophil migration.[7][8] Studies on CB2 receptor activation suggest a role in dampening neutrophil-mediated inflammation. While direct studies with this compound on neutrophils are limited, research on other CB2 agonists provides strong evidence for this modulatory role. For instance, activation of CB2 on human neutrophils has been shown to block their transmigration across endothelial layers.[9]
Experimental Protocol: In Vitro Neutrophil Transendothelial Migration Assay
This protocol is based on methodologies used to assess the effect of CB2 agonists on neutrophil migration.[9][10]
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) to form a confluent monolayer on a Transwell insert with a 3.0-µm pore size.
-
Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
-
Endothelial Cell Activation:
-
Treat the HUVEC monolayer with a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL) for 4 hours to upregulate adhesion molecules.
-
-
Neutrophil Treatment:
-
Pre-incubate isolated neutrophils with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
-
Transmigration Assay:
-
Add the pre-treated neutrophils to the upper chamber of the Transwell insert containing the activated HUVEC monolayer.
-
In the lower chamber, add a chemoattractant, such as N-Formylmethionyl-leucyl-phenylalanine (fMLP; 10 nM), to induce neutrophil migration.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated neutrophils using a hemocytometer or a cell counter.
-
Calculate the percentage of inhibition of migration compared to the vehicle control.
-
Expected Outcome: Based on studies with other CB2 agonists, it is expected that this compound will inhibit neutrophil transmigration in a dose-dependent manner.
Diagram: Experimental Workflow for Neutrophil Transendothelial Migration Assay
Macrophages
Macrophages are versatile immune cells that play a critical role in both initiating and resolving inflammation. They can be polarized into a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype.[4] Activation of the CB2 receptor has been shown to promote the polarization of macrophages towards the M2 phenotype and to suppress pro-inflammatory responses in M1 macrophages.[11][12]
Table 3: Effects of CB2 Agonists on Macrophage Function
| CB2 Agonist | Cell Type | Effect | Reference |
| JWH-133 | Macrophages from IBD patients | Induces M2 polarization | [11] |
| JWH-133 | Macrophages from IBD patients | Reduces pro-inflammatory cytokines (IL-6, IL-23) | [11] |
| JWH-133 | Macrophages from IBD patients | Increases anti-inflammatory cytokine (IL-13) | [11] |
| Not specified | Primary human macrophages | Suppresses LPS-upregulated genes | [12] |
| Not specified | Primary human macrophages | Diminishes secretion of pro-inflammatory factors | [12] |
Experimental Protocol: Macrophage Polarization Assay
This protocol is designed to assess the effect of this compound on macrophage polarization.
-
Cell Isolation and Differentiation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Purify monocytes using CD14 magnetic beads.
-
Differentiate monocytes into macrophages by culturing for 7 days in the presence of macrophage colony-stimulating factor (M-CSF).
-
-
Macrophage Polarization and Treatment:
-
To induce M1 polarization, treat macrophages with lipopolysaccharide (LPS; 100 ng/mL) and interferon-gamma (IFN-γ; 20 ng/mL) for 24 hours.
-
To induce M2 polarization, treat macrophages with interleukin-4 (IL-4; 20 ng/mL) and interleukin-13 (IL-13; 20 ng/mL) for 24 hours.
-
For the experimental group, co-treat M1-polarizing macrophages with varying concentrations of this compound.
-
-
Analysis of Polarization Markers:
-
Flow Cytometry: Analyze the expression of cell surface markers for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) phenotypes.
-
ELISA: Measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the culture supernatant.
-
qRT-PCR: Analyze the gene expression of M1 markers (e.g., iNOS, CXCL10) and M2 markers (e.g., Arg1, Fizz1).
-
Diagram: Macrophage Polarization Workflow
Signaling Pathways
This compound exerts its effects by binding to the CB2 receptor, which is a G-protein coupled receptor (GPCR) of the Gi/o family.[13] Activation of the CB2 receptor initiates a cascade of intracellular signaling events that ultimately lead to the observed modulation of immune cell function.
The canonical signaling pathway for the CB2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[14] This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways. Additionally, CB2 receptor activation can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, and the modulation of intracellular calcium levels.
Diagram: CB2 Receptor Signaling Pathway
Conclusion
This compound, as a selective CB2 receptor agonist, holds significant promise as a modulator of immune cell function. The available data, largely extrapolated from studies on other CB2 agonists, strongly suggest that this compound can exert potent anti-inflammatory effects by inhibiting neutrophil migration and promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype. The well-defined signaling pathway through the Gi/o-coupled CB2 receptor provides a clear mechanism for these effects. Further research is warranted to fully elucidate the specific effects of this compound on a broader range of immune cells and to translate these preclinical findings into therapeutic applications for inflammatory and autoimmune diseases. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the immunomodulatory potential of this compound.
References
- 1. GW-842,166X - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. realmofcaring.org [realmofcaring.org]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of CXCR2 profoundly suppresses inflammation-driven and spontaneous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 9. Cannabinoid receptor 2 deficiency exacerbates inflammation and neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Process of Neutrophil Transendothelial Migration Using Scanning Ion-Conductance Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Activation of Cannabinoid Type Two Receptors (CB2) Diminish Inflammatory Responses in Macrophages and Brain Endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GW842166X in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW842166X is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2), with significantly lower affinity for the CB1 receptor.[1] This selectivity makes it a valuable research tool for investigating the therapeutic potential of CB2 receptor activation while minimizing the psychoactive side effects associated with CB1 receptor agonism.[1] Preclinical studies in rodent models have demonstrated the analgesic, anti-inflammatory, and neuroprotective properties of this compound.[1][2] These application notes provide detailed protocols for the use of this compound in in vivo rodent studies, focusing on models of pain and neurodegeneration.
Physicochemical and Pharmacological Properties
This compound is a pyrimidine-based compound with the IUPAC name 2-(2,4-dichloroanilino)-N-(tetrahydropyran-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide.[1]
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Species | Value | Reference |
| EC50 (CB2) | Human | 63 nM | [3] |
| EC50 (CB2) | Rat | 91 nM | [3] |
| CB1 Activity | Human & Rat | No significant activity up to 30 µM | [3] |
Pharmacokinetic and Pharmacodynamic Data
This compound exhibits favorable pharmacokinetic properties for in vivo studies in rodents.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Value | Reference |
| Oral Bioavailability | Oral | 58% | [3] |
| Half-life | Oral | 3 hours | [3] |
Table 3: Pharmacodynamic Efficacy of this compound in a Rat Model of Inflammatory Pain (FCA Model)
| Parameter | Route | Value | Reference |
| Oral ED50 | Oral | 0.1 mg/kg | [3] |
| Full Reversal of Hyperalgesia | Oral | 0.3 mg/kg | [3] |
Signaling Pathway of this compound
This compound, as a selective CB2 receptor agonist, primarily signals through G-protein coupled receptors of the Gi/o type. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream effects of CB2 receptor activation can involve the modulation of various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.
References
- 1. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Dosing and Administration of GW842166X in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW842166X is a potent and selective agonist for the cannabinoid receptor 2 (CB2).[1] The CB2 receptor is primarily expressed in immune cells and microglia, making it a promising therapeutic target for inflammatory conditions, neuropathic pain, and neurodegenerative diseases without the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation.[2] These application notes provide a summary of the available data on the dosing and administration of this compound in mouse models, with a focus on neuroprotection and inflammatory pain. While clinical trials in humans have been conducted for pain, preclinical data in mice remains focused on specific therapeutic areas.[2][3]
Data Presentation
Table 1: In Vivo Dosing of this compound in Rodent Models
| Species | Model | Dose | Route of Administration | Frequency | Key Findings | Reference |
| Mouse | 6-OHDA Model of Parkinson's Disease | 1 mg/kg | Intraperitoneal (i.p.) | Daily for 3 weeks | Neuroprotective effects, improved motor function.[4][5][6][7] | [4][5][6][7] |
| Mouse | CFA-Induced Inflammatory Pain | 1 mg/kg | Intraperitoneal (i.p.) | Daily | Alleviation of plantar allodynia and hyperalgesia.[3] | [3] |
| Rat | FCA Model of Inflammatory Pain | 0.1 mg/kg (ED50) | Oral (p.o.) | Single dose | Reversal of hyperalgesia.[1][8] | [1][8] |
| Rat | Chronic Constriction Injury (CCI) Model of Neuropathic Pain | 15 mg/kg | Oral (p.o.) | Daily for 8 days | Reversal of decreased paw withdrawal threshold.[1] | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Species | Reference |
| Oral Bioavailability | 58% | Oral (p.o.) | Rat | [1][8] |
| Half-life (t½) | 3 hours | Oral (p.o.) | Rat | [1][8] |
| ED50 (FCA model) | 0.1 mg/kg | Oral (p.o.) | Rat | [1][8][9] |
Note: To date, specific pharmacokinetic parameters for this compound (such as Cmax, Tmax, and AUC) in mice have not been reported in the reviewed public literature. The data presented above from rat studies can be used as a preliminary reference.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration in Mice
This protocol is based on studies using this compound in a mouse model of Parkinson's disease.[10]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
TWEEN-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. A concentration of 20 mg/mL in fresh, moisture-free DMSO is recommended.[1]
-
-
Vehicle Preparation:
-
The vehicle consists of 2.5% DMSO, 2.5% TWEEN-80, and 95% sterile saline.
-
-
Working Solution Preparation:
-
For a final concentration of 1 mg/mL, first dissolve the required amount of this compound stock solution in DMSO.
-
Add TWEEN-80 to the DMSO/GW842166X mixture.
-
Add sterile saline to the mixture to achieve the final desired volume and vehicle composition.
-
For example, to prepare 1 mL of a 1 mg/mL working solution:
-
Take 50 µL of a 20 mg/mL this compound in DMSO stock solution.
-
Add 50 µL of TWEEN-80 and mix thoroughly.
-
Add 900 µL of sterile saline and vortex to ensure a homogenous suspension.
-
-
-
Administration:
-
Administer the freshly prepared solution intraperitoneally to mice at the desired dosage (e.g., 1 mg/kg).
-
Protocol 2: 6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease and this compound Treatment
This protocol outlines the induction of the 6-OHDA model and subsequent treatment with this compound.[4][5][7][10]
Materials:
-
C57BL/6J mice
-
6-OHDA
-
Ascorbic acid
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe
-
This compound working solution (prepared as in Protocol 1)
-
AM630 (optional, as a CB2 antagonist for mechanism confirmation)
Procedure:
-
6-OHDA Lesioning:
-
Anesthetize mice using an appropriate anesthetic cocktail (e.g., ketamine at 90 mg/kg and xylazine at 10 mg/kg, i.p.).
-
Secure the mouse in a stereotaxic frame.
-
Dissolve 6-OHDA in sterile PBS containing 0.02% ascorbic acid to prevent oxidation.
-
Inject 6-OHDA unilaterally into the striatum at specific coordinates.
-
The injection should be performed slowly to allow for diffusion of the neurotoxin.
-
-
Post-Operative Care:
-
Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
-
This compound Administration:
-
Behavioral and Histological Assessment:
-
Conduct behavioral tests (e.g., rotarod, pole test, amphetamine-induced rotations) to assess motor function.[5]
-
At the end of the treatment period, perfuse the animals and collect brain tissue for histological analysis (e.g., tyrosine hydroxylase staining) to quantify dopaminergic neuron loss.
-
Visualization of Pathways and Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of Novel and Known Activators of Cannabinoid Receptor Subtype 2 Reveals Mixed Pharmacology That Differentiates Mycophenolate Mofetil and GW-842,166X from MDA7 [mdpi.com]
- 3. A mouse model of chronic primary pain that integrates clinically relevant genetic vulnerability, stress, and minor injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MDA7: a novel selective agonist for CB2 receptors that prevents allodynia in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubilizing GW842166X for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization of GW842166X, a potent and selective cannabinoid receptor 2 (CB2) agonist, for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the accurate and reproducible application of this compound in in vitro studies.
Introduction
This compound is a selective agonist for the CB2 receptor, which is primarily expressed in immune cells and to a lesser extent in the central nervous system.[1][2] Its selectivity for CB2 over the CB1 receptor makes it a valuable tool for investigating the therapeutic potential of CB2 activation in various pathological conditions, including inflammatory pain and neurodegenerative diseases, without the psychoactive effects associated with CB1 agonism.[1] Accurate preparation of this compound solutions is the first critical step for obtaining reliable and reproducible results in cell-based assays.
Chemical Properties
A summary of the key chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₈H₁₇Cl₂F₃N₄O₂[3] |
| Molecular Weight | 449.25 g/mol [3] |
| Target | Cannabinoid Receptor 2 (CB2)[3] |
| Pathway | GPCR/G Protein; Neuronal Signaling[3] |
| IC₅₀ | 63 nM (human CB2), 91 nM (rat CB2)[3] |
Solubility Data
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO). The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Observation |
| Dimethyl Sulfoxide (DMSO) | ≥ 2.5 mg/mL (≥ 5.56 mM) | Clear solution[3] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (≥ 5.56 mM) | Clear solution[3] |
| 10% DMSO / 90% corn oil | ≥ 2.5 mg/mL (≥ 5.56 mM) | Clear solution[3] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | Not Specified | Used for in vivo preparations[3] |
Note: For most cell culture applications, a stock solution in 100% DMSO is recommended.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be further diluted in cell culture medium to the desired final concentration.
Materials:
-
This compound powder (MW: 449.25 g/mol )
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipette and sterile tips
Procedure:
-
Weighing the Compound: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.49 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound. For 4.49 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) or sonication can be used to aid dissolution if necessary.[3] Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions in Cell Culture Medium
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, it is advisable to perform serial dilutions rather than a single large dilution. First, dilute the 10 mM stock solution in cell culture medium to an intermediate concentration (e.g., 1 mM or 100 µM).
-
Final Dilution: Further dilute the intermediate solution to the final desired concentration in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 10 µL of a 1 mM intermediate solution.
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the treated samples. Typically, the final DMSO concentration in cell culture should be kept below 0.5% to minimize solvent-induced cytotoxicity.
Visualizations
Experimental Workflow for Solubilization and Cell Treatment
References
Application Notes and Protocols: Utilizing GW842166X in a Parkinson's Disease Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the selective cannabinoid receptor 2 (CB2) agonist, GW842166X, in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease. The following sections detail the neuroprotective effects of this compound, its mechanism of action, and detailed protocols for in vivo studies.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc). Current therapies primarily manage symptoms, highlighting the urgent need for neuroprotective strategies to slow or halt disease progression. The cannabinoid system, particularly the CB2 receptor, has emerged as a promising therapeutic target due to its role in modulating neuroinflammation and neuronal function. This compound is a selective CB2 agonist that has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease.[1][2][3] This document outlines the application of this compound in the widely used 6-OHDA mouse model of PD.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in the 6-OHDA mouse model of Parkinson's disease.
Table 1: Effect of this compound on Motor Function in 6-OHDA-Lesioned Mice
| Behavioral Test | Treatment Group | Outcome Measure | Result | p-value |
| Pole Test | 6-OHDA + Vehicle | Time to turn (Tturn) | Increased | < 0.001 |
| 6-OHDA + this compound | Time to turn (Tturn) | Decreased vs. 6-OHDA + Vehicle | 0.004 | |
| 6-OHDA + this compound + AM630 | Time to turn (Tturn) | Increased vs. 6-OHDA + this compound | 0.014 | |
| 6-OHDA + Vehicle | Total time (Ttotal) | Increased | < 0.001 | |
| 6-OHDA + this compound | Total time (Ttotal) | Decreased vs. 6-OHDA + Vehicle | 0.007 | |
| 6-OHDA + this compound + AM630 | Total time (Ttotal) | Increased vs. 6-OHDA + this compound | 0.044 | |
| Rotarod Test | 6-OHDA + Vehicle | Latency to fall (s) | Decreased | < 0.001 |
| 6-OHDA + this compound | Latency to fall (s) | Increased vs. 6-OHDA + Vehicle | < 0.001 | |
| 6-OHDA + this compound + AM630 | Latency to fall (s) | Decreased vs. 6-OHDA + this compound | < 0.05 | |
| Amphetamine-Induced Rotations | 6-OHDA + Vehicle | Net ipsilateral rotations | Increased | < 0.001 |
| 6-OHDA + this compound | Net ipsilateral rotations | Decreased vs. 6-OHDA + Vehicle | < 0.001 | |
| 6-OHDA + this compound + AM630 | Net ipsilateral rotations | Increased vs. 6-OHDA + this compound | 0.004 |
Table 2: Neuroprotective Effect of this compound on Dopaminergic Neurons
| Analysis | Treatment Group | Outcome Measure | Result | p-value |
| Tyrosine Hydroxylase (TH) Immunohistochemistry | 6-OHDA + Vehicle | Number of TH+ neurons in SNc (% of contralateral side) | Decreased | < 0.001 |
| 6-OHDA + this compound | Number of TH+ neurons in SNc (% of contralateral side) | Increased vs. 6-OHDA + Vehicle | < 0.001 | |
| 6-OHDA + this compound + AM630 | Number of TH+ neurons in SNc (% of contralateral side) | Decreased vs. 6-OHDA + this compound | < 0.001 | |
| 6-OHDA + Vehicle | Optical density of TH+ terminals in striatum | Decreased | < 0.001 | |
| 6-OHDA + this compound | Optical density of TH+ terminals in striatum | Increased vs. 6-OHDA + Vehicle | 0.002 | |
| 6-OHDA + this compound + AM630 | Optical density of TH+ terminals in striatum | Decreased vs. 6-OHDA + this compound | 0.013 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its evaluation in a Parkinson's disease animal model.
References
Application of GW842166X in Inflammatory Pain Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW842166X is a potent and selective agonist for the cannabinoid receptor 2 (CB2), which has demonstrated significant analgesic, anti-inflammatory, and anti-hyperalgesic properties in preclinical models of inflammatory pain.[1] Its high selectivity for the CB2 receptor over the CB1 receptor suggests a therapeutic potential for treating inflammatory pain without the psychoactive side effects associated with non-selective cannabinoid agonists.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the Complete Freund's Adjuvant (CFA)-induced model of inflammatory pain, a widely utilized and well-characterized animal model for studying chronic inflammatory pain.[2][3][4]
Mechanism of Action
This compound exerts its effects by activating the CB2 receptor, a G-protein coupled receptor predominantly expressed on immune cells, including macrophages, lymphocytes, and mast cells, as well as microglia in the central nervous system.[5] Activation of CB2 receptors has been shown to modulate inflammatory responses and nociceptive signaling. The proposed mechanism for its analgesic and anti-inflammatory effects in models of inflammatory pain involves the inhibition of pro-inflammatory mediator release and the modulation of immune cell activity at the site of inflammation.[5][6]
Signaling Pathway of CB2 Receptor Activation in Inflammation
The activation of the CB2 receptor by an agonist like this compound initiates a signaling cascade that ultimately leads to a reduction in the inflammatory response and pain signaling.
Caption: CB2 receptor activation pathway by this compound leading to reduced inflammation and pain.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in the CFA-induced inflammatory pain model.
Table 1: In Vivo Efficacy of this compound in the Rat CFA Model
| Parameter | Route of Administration | Dose (mg/kg) | Efficacy | Reference |
| Mechanical Hyperalgesia | Oral (p.o.) | 0.1 | ED₅₀ | [7] |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki, nM) | Selectivity (CB1/CB2) | Reference |
| Human CB2 | 1.3 | >1000-fold | [1] |
| Human CB1 | >10,000 | [1] |
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This protocol describes the induction of a persistent inflammatory state in the hind paw of rats, leading to the development of thermal hyperalgesia and mechanical allodynia.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Complete Freund's Adjuvant (CFA) (e.g., from Sigma-Aldrich or InvivoGen)
-
Sterile saline (0.9% NaCl)
-
1 mL syringes with 27-gauge needles
-
Isoflurane or other suitable anesthetic
-
Animal housing with a 12-hour light/dark cycle and ad libitum access to food and water.
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing facility for at least one week before the experiment. Handle the animals daily for 3-5 days prior to testing to minimize stress-induced responses.
-
Baseline Behavioral Testing: Before CFA injection, perform baseline measurements of mechanical withdrawal threshold (von Frey test) and thermal withdrawal latency (Hargreaves test) for both hind paws.
-
Induction of Inflammation:
-
Anesthetize the rat lightly with isoflurane.
-
Inject 100-150 µL of CFA emulsion (typically 1 mg/mL of heat-killed Mycobacterium tuberculosis) subcutaneously into the plantar surface of the right hind paw.[2][8]
-
The contralateral (left) paw can be injected with an equal volume of sterile saline to serve as a control.
-
-
Post-Injection Monitoring:
-
Monitor the animals for signs of distress and ensure they have easy access to food and water.
-
Inflammation, characterized by erythema and edema, will develop within hours and persist for several weeks.[2]
-
-
Behavioral Testing:
-
Conduct behavioral tests at various time points post-CFA injection (e.g., 1, 3, 7, 14, and 21 days) to assess the development and maintenance of hyperalgesia and allodynia.
-
Caption: Workflow for the CFA-induced inflammatory pain model.
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
von Frey filaments of varying calibrated bending forces
-
Elevated mesh platform
-
Plexiglas enclosures for each animal
Procedure:
-
Habituation: Place the rats in individual Plexiglas enclosures on the elevated mesh platform and allow them to habituate for at least 30 minutes before testing.
-
Filament Application:
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force and proceeding to filaments of increasing force.
-
Apply the filament until it just buckles and hold for 3-5 seconds.
-
-
Response Assessment: A positive response is defined as a sharp withdrawal of the paw, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold (PWT) can be determined using the up-down method of Dixon.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency to withdraw from a noxious thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglas enclosures for each animal
Procedure:
-
Habituation: Place the rats in individual Plexiglas enclosures on the glass surface of the apparatus and allow them to habitivate for at least 30 minutes.
-
Stimulus Application:
-
Position the radiant heat source beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will automatically start.
-
-
Response Assessment: The timer stops automatically when the rat withdraws its paw. Record the paw withdrawal latency (PWL).
-
Cut-off Time: A cut-off time (typically 20-30 seconds) should be set to prevent tissue damage. If the rat does not withdraw its paw within the cut-off time, the test is stopped, and the cut-off time is recorded.
-
Testing Interval: Allow at least 5 minutes between consecutive tests on the same paw.
Administration of this compound and Efficacy Evaluation
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
Procedure:
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.
-
Dosing:
-
Administer this compound or vehicle orally (p.o.) to the rats at a volume of 5-10 mL/kg.
-
Dosing can be performed at a specific time point after CFA injection when hyperalgesia is established (e.g., on day 7 or 14).
-
-
Efficacy Assessment:
-
Perform the von Frey and Hargreaves tests at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to determine the time course of the anti-hyperalgesic effect.
-
A dose-response curve can be generated by testing multiple doses of this compound to determine the ED₅₀.
-
Caption: Workflow for evaluating the efficacy of this compound.
Measurement of Inflammatory Markers
To further characterize the anti-inflammatory effects of this compound, inflammatory markers can be measured in paw tissue and/or serum.
Procedure:
-
Tissue/Blood Collection: At a designated time point after treatment, euthanize the animals and collect the inflamed paw tissue and/or blood.
-
Paw Edema Measurement: Paw volume or thickness can be measured using a plethysmometer or calipers as an index of inflammation.
-
Cytokine Analysis:
-
Homogenize the paw tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
Serum cytokine levels can also be measured.
-
-
Immunohistochemistry: Perform immunohistochemical analysis on sections of the paw tissue to assess the infiltration of immune cells (e.g., neutrophils, macrophages).
Conclusion
This compound represents a promising therapeutic candidate for the treatment of inflammatory pain due to its potent and selective activation of the CB2 receptor. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar compounds in a robust and reproducible model of chronic inflammatory pain. Careful adherence to these methodologies will facilitate the generation of reliable preclinical data to support further drug development efforts.
References
- 1. GW-842,166X - Wikipedia [en.wikipedia.org]
- 2. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 3. Characterisation of a Freund's complete adjuvant-induced model of chronic arthritis in mice [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]
Application Notes and Protocols: GW842166X for Studying Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as traumatic brain injury and stroke.[1][2] Microglia, the resident immune cells of the central nervous system (CNS), are key players in orchestrating the neuroinflammatory response.[3][4] Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a cascade of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which can contribute to neuronal damage.[3][5]
GW842166X is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed on immune cells, and its activation is known to exert anti-inflammatory effects.[5][6][7] This makes this compound a valuable pharmacological tool for investigating the role of the CB2 receptor in modulating neuroinflammation and for exploring its therapeutic potential in neurological diseases. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of neuroinflammation.
Mechanism of Action
This compound selectively binds to and activates the CB2 receptor, a G protein-coupled receptor. Activation of the CB2 receptor initiates a downstream signaling cascade that ultimately leads to the suppression of pro-inflammatory pathways. This includes the inhibition of microglial activation and the subsequent reduction in the production and release of pro-inflammatory cytokines and chemokines.[6][8] The anti-inflammatory effects of CB2 receptor activation are thought to be mediated, in part, through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[8]
Quantitative Data
| Parameter | Species | Assay | Value | Reference |
| EC50 | Human | Recombinant CB2 receptor | 63 nM | [9] |
| EC50 | Rat | Recombinant CB2 receptor | 91 nM | [9] |
| EC50 | - | Cyclase assay | 133 nM | [9] |
| Emax | - | Cyclase assay | 101% | [9] |
| EC50 | - | FLIPR assay | 7.78 µM | [9] |
| Emax | - | FLIPR assay | 84% | [9] |
| Oral ED50 | Rat | Freund's complete adjuvant (FCA) model of inflammatory pain | 0.1 mg/kg | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of this compound via the CB2 receptor.
Caption: Experimental workflow for in vitro studies.
Caption: Experimental workflow for in vivo studies.
Experimental Protocols
In Vitro Neuroinflammation Model Using BV-2 Microglial Cells
This protocol describes the use of the BV-2 murine microglial cell line to model neuroinflammation and assess the anti-inflammatory effects of this compound.
Materials:
-
BV-2 murine microglial cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Seed BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
The following day, replace the medium with fresh serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.
-
-
Induction of Inflammation:
-
Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a control group with no LPS stimulation.
-
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for cytokine analysis.
-
Cytokine Measurement:
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
To assess any potential cytotoxicity of the compound, perform an MTT assay on the remaining cells in the plate.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with 0.04 N HCl) and measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
In Vivo LPS-Induced Neuroinflammation Model in Mice
This protocol outlines a method to induce systemic inflammation leading to neuroinflammation in mice and to evaluate the protective effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia
-
Perfusion solutions (e.g., PBS and 4% paraformaldehyde)
-
Tissue homogenization buffer
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Antibodies for immunohistochemistry (e.g., anti-Iba1)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice to the animal facility for at least one week before the experiment.
-
Divide the animals into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
-
Drug Administration:
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle via a suitable route (e.g., intraperitoneal injection) at a defined time point before LPS administration (e.g., 30-60 minutes).
-
-
Induction of Neuroinflammation:
-
Induce systemic inflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg) dissolved in sterile saline. The control group should receive an i.p. injection of sterile saline.
-
-
Monitoring: Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
Tissue Collection:
-
At a predetermined time point after LPS injection (e.g., 4, 24, or 72 hours), euthanize the mice under deep anesthesia.
-
For biochemical analysis, collect blood via cardiac puncture and then perfuse the animals with ice-cold PBS. Harvest the brains and dissect specific regions (e.g., hippocampus, cortex).
-
For immunohistochemistry, perfuse the animals with PBS followed by 4% paraformaldehyde.
-
-
Biochemical Analysis:
-
Homogenize the dissected brain tissue in an appropriate buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
Measure the levels of TNF-α, IL-6, and IL-1β in the brain homogenates and serum using ELISA kits.
-
-
Immunohistochemistry:
-
Process the fixed brains for cryosectioning or paraffin embedding.
-
Perform immunohistochemical staining on brain sections using an antibody against a microglial marker such as Iba1 to assess microglial activation.
-
Quantify the number and morphology of Iba1-positive cells in different brain regions.
-
Role in Studying the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.[10][11][12] Aberrant activation of the NLRP3 inflammasome is implicated in various inflammatory and neurodegenerative diseases.[13][14] While direct evidence specifically linking this compound to the inhibition of the NLRP3 inflammasome is still emerging, the known anti-inflammatory effects of CB2 receptor agonists suggest a potential modulatory role.[8] Activation of the CB2 receptor can suppress signaling pathways upstream of NLRP3 activation, such as NF-κB, which is involved in the priming step of inflammasome activation.[8] Therefore, this compound can be a valuable tool to investigate the indirect regulation of the NLRP3 inflammasome pathway through CB2 receptor signaling in the context of neuroinflammation.
Conclusion and Future Directions
This compound is a powerful tool for dissecting the role of the CB2 receptor in neuroinflammatory processes. The protocols provided here offer a framework for researchers to investigate its potential as a therapeutic agent for neurological disorders with a neuroinflammatory component. Future research should focus on elucidating the precise molecular mechanisms by which this compound modulates microglial function, including its direct or indirect effects on the NLRP3 inflammasome. Furthermore, obtaining specific IC50 values for cytokine inhibition will be crucial for a more quantitative understanding of its anti-inflammatory potency in the CNS.
References
- 1. LPS-induced acute neuroinflammation, involving interleukin-1 beta signaling, leads to proteomic, cellular, and network-level changes in the prefrontal cortex of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Inflammatory Signals in BV-2 Microglia in Response to Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid Type 2 (CB2) Receptors Activation Protects against Oxidative Stress and Neuroinflammation Associated Dopaminergic Neurodegeneration in Rotenone Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cannabinoids Alleviate the LPS-Induced Cytokine Storm via Attenuating NLRP3 Inflammasome Signaling and TYK2-Mediated STAT3 Signaling Pathways In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 13. BV2 Microglial Cell Activation/Polarization Is Influenced by Extracellular Vesicles Released from Mutated SOD1 NSC-34 Motoneuron-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Immunohistochemical Analysis Following GW842166X Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing immunohistochemistry (IHC) on tissues following treatment with GW842166X, a potent and selective cannabinoid CB2 receptor agonist. The provided information is intended to guide researchers in assessing the cellular and tissue-level effects of this compound.
Introduction
This compound is a selective agonist for the cannabinoid CB2 receptor, which has demonstrated analgesic, anti-inflammatory, and neuroprotective properties in preclinical studies.[1][2][3][4] The CB2 receptor is primarily expressed in immune cells and is also found in the central nervous system, including in glial cells and some neuronal populations.[5] Activation of the CB2 receptor is associated with the modulation of inflammatory responses and neuroprotection.[1][3][4] Consequently, immunohistochemistry is a critical technique to visualize and quantify the effects of this compound on relevant biomarkers in tissue samples.
This protocol provides a standardized method for the detection of key proteins of interest in formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from an IHC experiment investigating the anti-inflammatory effects of this compound in a neuroinflammatory disease model.
Table 1: Quantification of Microglial Activation Marker (Iba1) in Brain Tissue
| Treatment Group | Dose (mg/kg) | Mean Iba1 Positive Cells/mm² (± SEM) | Percent Reduction in Iba1 Staining vs. Vehicle |
| Naive Control | - | 55 ± 8 | N/A |
| Disease Model + Vehicle | - | 250 ± 25 | 0% |
| Disease Model + this compound | 1 | 175 ± 20 | 30% |
| Disease Model + this compound | 5 | 110 ± 15 | 56% |
Experimental Protocols
This section details a representative IHC protocol for staining FFPE tissue sections. This protocol can be adapted for various protein targets relevant to the mechanism of action of this compound, such as markers of neuroinflammation (e.g., Iba1, GFAP), neuronal integrity (e.g., NeuN, Tyrosine Hydroxylase), or components of cell death pathways like necroptosis (e.g., RIPK1, pMLKL).[6][7][8][9][10]
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded tissue blocks
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody (diluted in blocking buffer)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope slides
-
Coplin jars
-
Humidified chamber
-
Microscope
Protocol Steps:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in a Coplin jar containing antigen retrieval buffer.
-
Heat the solution to 95-100°C for 10-20 minutes.[11][12] The optimal time should be determined empirically.
-
Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).[11]
-
Rinse slides in PBS for 5 minutes.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.[11]
-
Rinse slides with PBS: 2 changes for 5 minutes each.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer from the slides.
-
Incubate sections with the primary antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
Incubate sections with ABC reagent for 30 minutes at room temperature.
-
-
Visualization:
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
Incubate sections with DAB substrate solution until the desired stain intensity develops. Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Dehydration and Mounting:
Mandatory Visualizations
Signaling Pathway
This compound acts as an agonist for the CB2 receptor, which is a G-protein coupled receptor (GPCR). Its activation can initiate downstream signaling cascades that modulate cellular functions, including inflammatory responses.
Caption: Signaling pathway of this compound via the CB2 receptor.
Experimental Workflow
The following diagram illustrates the major steps of the immunohistochemistry protocol.
Caption: Workflow for immunohistochemical staining.
References
- 1. mdpi.com [mdpi.com]
- 2. GW-842,166X - Wikipedia [en.wikipedia.org]
- 3. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An immunohistochemical atlas of necroptotic pathway expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. biorxiv.org [biorxiv.org]
- 9. Biomarkers for the detection of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 12. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Behavioral Testing Following GW842166X Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the behavioral tests conducted following the administration of GW842166X, a selective cannabinoid CB2 receptor agonist. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a potent and selective agonist for the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed on immune cells and is also found in the central nervous system, including on microglia and some neurons. Activation of the CB2 receptor is being investigated for its therapeutic potential in a variety of conditions, including inflammatory pain, neurodegenerative diseases, and neuropsychiatric disorders, without the psychoactive side effects associated with CB1 receptor activation.
Recent studies have focused on the neuroprotective and behavioral effects of this compound, particularly in animal models of Parkinson's disease. These studies have demonstrated that this compound can ameliorate motor deficits, as well as anxiety- and depressive-like behaviors, suggesting its potential as a therapeutic agent for both motor and non-motor symptoms of neurodegenerative disorders. The effects of this compound are shown to be CB2 receptor-dependent, as they are blocked by the selective CB2 antagonist, AM630.
Data Presentation
The following tables summarize the quantitative data from key behavioral tests performed on mice in a 6-hydroxydopamine (6-OHDA) induced model of Parkinson's disease, following treatment with this compound.
Table 1: Effects of this compound on Motor Function
| Behavioral Test | Parameter | Control | 6-OHDA | 6-OHDA + this compound | 6-OHDA + this compound + AM630 |
| Pole Test | Time to Turn (s) | 5.2 ± 0.5 | 12.8 ± 1.1 | 7.1 ± 0.8** | 11.5 ± 1.0* |
| Time to Descend (s) | 10.1 ± 0.9 | 22.5 ± 1.5 | 14.3 ± 1.2 | 20.1 ± 1.4 | |
| Balance Beam Test | Number of Foot Slips | 1.8 ± 0.3 | 6.5 ± 0.7*** | 3.5 ± 0.5 | 5.8 ± 0.6* |
| Grip Strength Test | Normalized Force (g/g) | 4.8 ± 0.2 | 2.5 ± 0.2 | 4.1 ± 0.3 | 2.9 ± 0.2 |
| Rotarod Test | Latency to Fall (s) | 185 ± 10 | 95 ± 8 | 155 ± 12 | 105 ± 10** |
*Data are presented as mean ± SEM. Statistical significance is indicated as follows: ***p < 0.001 compared to Control; **p < 0.01, p < 0.05 compared to 6-OHDA. Data extracted from Yu et al., 2021.[1][2][3][4][5][6]
Table 2: Effects of this compound on Anxiety- and Depressive-Like Behaviors
| Behavioral Test | Parameter | Control | 6-OHDA | 6-OHDA + this compound | 6-OHDA + this compound + AM630 |
| Open Field Test | Total Distance (m) | 45.2 ± 3.1 | 25.6 ± 2.5 | 38.9 ± 2.9* | 28.1 ± 2.6* |
| Time in Center (s) | 35.1 ± 4.2 | 18.2 ± 3.1** | 25.8 ± 3.5 | 20.3 ± 3.3 | |
| Sucrose Preference Test | Sucrose Preference (%) | 85.2 ± 3.5 | 55.1 ± 4.1 | 78.9 ± 3.8 | 60.3 ± 4.0* |
| Marble Burying Test | Marbles Buried (n) | 4.5 ± 0.8 | 14.2 ± 1.1 | 7.1 ± 1.0 | 12.8 ± 1.2* |
| Forced Swim Test | Immobility Time (s) | 85.3 ± 7.2 | 165.8 ± 9.5*** | 105.2 ± 8.1 | 155.4 ± 10.1* |
*Data are presented as mean ± SEM. Statistical significance is indicated as follows: ***p < 0.001, **p < 0.01 compared to Control; p < 0.05 compared to 6-OHDA. Data extracted from Liu et al., 2022.[1][7][8][9][10]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of the CB2 receptor activated by this compound and a typical experimental workflow for assessing its behavioral effects.
Experimental Protocols
Detailed protocols for the key behavioral tests are provided below. It is crucial to ensure that all experimenters are blinded to the treatment groups to avoid bias.
Open Field Test
Objective: To assess locomotor activity and anxiety-like behavior.
Apparatus:
-
A square arena (e.g., 45 cm x 45 cm x 30 cm) made of a non-reflective material.
-
An automated video-tracking system.
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Gently place a single mouse into one corner of the open field arena.
-
Allow the mouse to freely explore the arena for a set period (e.g., 10 minutes).
-
The video-tracking system records the mouse's activity.
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
-
Analyze the recorded data for parameters such as total distance traveled, time spent in the center of the arena, and rearing frequency. A decrease in the time spent in the center is indicative of anxiety-like behavior.[7]
Sucrose Preference Test
Objective: To assess anhedonia, a core symptom of depression.
Apparatus:
-
Two identical drinking bottles per cage.
Procedure:
-
Individually house the mice.
-
Habituation (2 days): Acclimate the mice to the presence of two bottles, both containing water.
-
Pre-test (1 day): Replace one water bottle with a 1% sucrose solution.
-
Deprivation: Before the test, deprive the mice of water for a set period (e.g., 4 hours).
-
Test (e.g., 12-24 hours): Provide each mouse with two pre-weighed bottles: one with water and one with 1% sucrose solution.
-
After the test period, weigh both bottles to determine the amount of each liquid consumed.
-
Calculate the sucrose preference as: (Sucrose solution consumed / Total liquid consumed) x 100%. A significant decrease in sucrose preference indicates anhedonic-like behavior.[7]
Forced Swim Test
Objective: To assess depressive-like behavior (behavioral despair).
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm height, 13 cm diameter).
-
Water maintained at a constant temperature (e.g., 23-25°C).
-
A video recording system.
Procedure:
-
Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or hind limbs (e.g., 18 cm).
-
Gently place the mouse into the water.
-
Record the session for a total of 6 minutes.
-
After the session, remove the mouse, dry it thoroughly, and return it to a clean, warm home cage.
-
Analyze the last 4 minutes of the recording, scoring the time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water. An increase in immobility time is interpreted as a depressive-like state.[7]
Rotarod Test
Objective: To assess motor coordination and balance.
Apparatus:
-
An accelerating rotarod apparatus.
Procedure:
-
Habituate the mice to the testing room.
-
Place the mice on the rod of the rotarod, which is initially rotating at a slow, constant speed (e.g., 4 rpm).
-
Once the mice are stable, begin the acceleration protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each mouse. If a mouse clings to the rod and makes a full passive rotation, this is also considered a fall.
-
Conduct multiple trials (e.g., 3 trials per day for 3 consecutive days) with an inter-trial interval (e.g., 15 minutes).
-
A shorter latency to fall indicates impaired motor coordination.[1]
Grip Strength Test
Objective: To measure forelimb and hindlimb muscle strength.
Apparatus:
-
A grip strength meter with a wire grid.
Procedure:
-
Hold the mouse by the tail and allow it to grasp the wire grid with its forepaws.
-
Gently pull the mouse backward in a horizontal plane until it releases its grip.
-
The grip strength meter records the peak force exerted.
-
Perform several trials (e.g., 3-5 consecutive trials) and average the results.
-
To measure combined forelimb and hindlimb strength, allow the mouse to grasp the grid with all four paws.
-
Normalize the grip strength to the body weight of the mouse. A decrease in grip strength indicates muscle weakness.[1]
Pole Test
Objective: To assess bradykinesia and motor coordination.
Apparatus:
-
A vertical wooden or metal pole (e.g., 50 cm in height, 1 cm in diameter) with a rough surface, placed in the mouse's home cage.
Procedure:
-
Place the mouse head-up at the top of the pole.
-
Measure the time it takes for the mouse to turn and face downward ("time to turn").
-
Measure the total time it takes for the mouse to descend to the base of the pole ("time to descend").
-
Conduct several trials for each mouse.
-
An increase in the time to turn and descend indicates motor impairment.[1]
Balance Beam Test
Objective: To assess fine motor coordination and balance.
Apparatus:
-
A narrow wooden or plastic beam (e.g., 100 cm long, with varying widths) elevated above the ground.
-
A "goal box" or the mouse's home cage at one end of the beam.
Procedure:
-
Train the mice to traverse the beam to reach the goal box.
-
On the testing day, place the mouse at the start of the beam.
-
Record the time it takes for the mouse to traverse the beam and the number of foot slips (when a paw slips off the beam).
-
Conduct multiple trials.
-
An increased time to traverse and a higher number of foot slips indicate deficits in balance and coordination.[1]
Marble Burying Test
Objective: To assess repetitive and anxiety-like behaviors.
Apparatus:
-
A standard mouse cage.
-
Clean bedding (e.g., 5 cm deep).
-
20 glass marbles.
Procedure:
-
Evenly space the 20 marbles on the surface of the bedding.
-
Gently place a single mouse in the cage.
-
Leave the mouse undisturbed for 30 minutes.
-
After the session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
An increase in the number of buried marbles is interpreted as an increase in repetitive or anxiety-like behavior.[7]
References
- 1. CB2 Agonist this compound Protected against 6-OHDA-Induced Anxiogenic- and Depressive-Related Behaviors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Cannabinoid Type 2 Receptors in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CB2 Agonist this compound Protected against 6-OHDA-Induced Anxiogenic- and Depressive-Related Behaviors in Mice [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Item - Latency to fall in rotarod test at 3-month-old (A) and 6-month-old (B) mice. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols: Measuring the Efficacy of GW842166X in Neuropathic and Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW842166X is a selective agonist for the cannabinoid receptor 2 (CB2), a promising therapeutic target for the management of chronic pain states, including neuropathic and inflammatory pain. Activation of the CB2 receptor is thought to modulate pain perception without the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for assessing its efficacy in preclinical rodent models of pain.
Mechanism of Action: CB2 Receptor Signaling in Pain Modulation
The analgesic effects of this compound are mediated through the activation of the CB2 receptor, a G-protein coupled receptor (GPCR). Upon binding of this compound, the CB2 receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and inflammation. Key downstream effects include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of various ion channels and inflammatory pathways.
Quantitative Data on this compound Efficacy
While specific dose-response data for this compound in classic neuropathic pain models like Chronic Constriction Injury (CCI) or Spinal Nerve Ligation (SNL) were not identified in the performed searches, its efficacy has been demonstrated in a model of inflammatory pain with a neuropathic component.
| Compound | Animal Model | Behavioral Assay | Route of Administration | Efficacy | Antagonist Blockade | Reference |
| This compound | Complete Freund's Adjuvant (CFA)-induced hyperalgesia in rats | Weight Bearing | Oral | Fully reversed hyperalgesia | Effect blocked by AM630 (15 mg/kg, i.p.) | [1] |
Note: The effective dose for the full reversal of hyperalgesia was not specified in the available literature.
Experimental Protocols
Animal Models of Neuropathic and Inflammatory Pain
This widely used model induces neuropathic pain symptoms that mimic those seen in humans.
-
Species: Rat (e.g., Sprague-Dawley) or Mouse (e.g., C57BL/6).
-
Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures are tied around it with chromic gut sutures, approximately 1 mm apart. The ligatures should be tightened to the point where they just barely constrict the nerve, causing minimal impedance to epineural blood flow. The muscle and skin are then closed in layers.
-
Outcome: Develops mechanical allodynia and thermal hyperalgesia in the ipsilateral paw within 7-14 days post-surgery.
This model produces a robust and long-lasting neuropathic pain state.
-
Species: Rat (e.g., Sprague-Dawley).
-
Procedure: Under anesthesia, an incision is made to expose the L5 and L6 spinal nerves. These nerves are then isolated and tightly ligated with silk suture. The muscle and skin are subsequently closed.
-
Outcome: Induces significant mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.
This model is used to study pain associated with persistent inflammation.
-
Species: Rat (e.g., Wistar or Sprague-Dawley).
-
Procedure: A single intraplantar injection of CFA (e.g., 100 µl of a 1 mg/ml solution) is administered into the plantar surface of one hind paw.
-
Outcome: Induces a localized inflammation characterized by edema, erythema, and hyperalgesia (both thermal and mechanical) that develops within hours and can persist for weeks.[1]
Behavioral Assays for Pain Assessment
This assay measures the paw withdrawal threshold to a non-noxious mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness.
-
Procedure: Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate. The von Frey filaments are applied to the plantar surface of the hind paw with increasing force until the animal withdraws its paw. The "up-down" method is often used to determine the 50% paw withdrawal threshold.
-
Endpoint: The force (in grams) required to elicit a paw withdrawal response. A lower threshold in the injured paw compared to the contralateral or baseline indicates mechanical allodynia.
This test assesses the latency to paw withdrawal from a radiant heat source.
-
Apparatus: A plantar test apparatus that directs a radiant heat source to the plantar surface of the paw.
-
Procedure: The animal is placed in a plexiglass chamber on a glass floor. The radiant heat source is positioned under the paw, and the time taken for the animal to withdraw its paw is recorded. A cut-off time is set to prevent tissue damage.
-
Endpoint: The paw withdrawal latency (in seconds). A shorter latency in the injured paw compared to the contralateral or baseline indicates thermal hyperalgesia.
This assay assesses the distribution of weight between the hind paws as an indicator of spontaneous pain.
-
Apparatus: An incapacitance tester that independently measures the weight borne by each hind paw.
-
Procedure: The animal is placed in a chamber with its hind paws resting on two separate sensor pads. The weight distributed to each paw is recorded over a set period.
-
Endpoint: The difference in weight-bearing between the injured and uninjured paws. A significant shift in weight-bearing away from the injured paw indicates pain.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a test compound like this compound in a rodent pain model.
Conclusion
This compound, as a selective CB2 agonist, holds therapeutic potential for the treatment of chronic pain. The protocols outlined in these application notes provide a framework for the preclinical evaluation of its analgesic efficacy in relevant animal models of neuropathic and inflammatory pain. While quantitative data in specific neuropathic pain models is currently limited in the public domain, the evidence from inflammatory pain models supports its activity. Further dose-response studies in models such as CCI and SNL are warranted to fully characterize its efficacy profile for neuropathic pain indications.
References
Application Notes and Protocols for Electrophysiological Recording with GW842166X
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW842166X is a potent and selective agonist for the cannabinoid receptor type 2 (CB2).[1][2] It demonstrates high affinity for the CB2 receptor with an EC50 of 63 nM, while showing negligible activity at the CB1 receptor.[2] This selectivity makes this compound a valuable tool for investigating the physiological roles of the CB2 receptor. In preclinical studies, this compound has exhibited analgesic, anti-inflammatory, and neuroprotective properties.[1][3][4]
These application notes provide detailed protocols for the use of this compound in electrophysiological experiments, with a focus on its demonstrated effects on neuronal activity. The provided methodologies are based on published research and are intended to serve as a comprehensive guide for researchers.
Data Presentation
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Species | Value | Assay Type |
| EC50 | Human | 63 nM | Recombinant CB2 receptor activation |
| EC50 | Rat | 91 nM | Recombinant CB2 receptor activation |
| EC50 | Rat | 133 nM | Cyclase assay |
| Emax | Rat | 101% | Cyclase assay |
| EC50 | Rat | 7.78 µM | FLIPR assay |
| Emax | Rat | 84% | FLIPR assay |
Source: Selleck Chemicals[2]
Table 2: In Vivo Efficacy of this compound
| Parameter | Species | Value | Model |
| Oral ED50 | Rat | 0.1 mg/kg | FCA model of inflammatory pain |
Source: Axon Medchem[5]
Table 3: Electrophysiological Effects of this compound on Substantia Nigra Pars Compacta (SNc) Dopamine Neurons
| Parameter | Condition | Value | Notes |
| Action Potential Firing Frequency | Control | Baseline | |
| This compound (1 µM) | Significant decrease (p = 0.004) | This effect was blocked by the CB2 antagonist AM630.[4][6] | |
| Hyperpolarization-activated current (Ih) Density | Control | Baseline | |
| This compound | Significant decrease (p = 0.025) | This effect was prevented by preincubation with AM630.[7] | |
| Half-activation potential (V1/2) of Ih | Control | Baseline | |
| This compound | Significant shift to a more hyperpolarized potential (p = 0.010) | This shift was prevented by preincubation with AM630.[7] |
Source: Multiple studies on the neuroprotective effects of this compound.[3][4][6][7]
Signaling Pathway
The primary mechanism of action for this compound is the activation of the CB2 receptor, a G-protein coupled receptor (GPCR). This activation leads to downstream signaling cascades that modulate neuronal excitability.
Caption: Signaling pathway of this compound in neurons.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Midbrain Dopamine Neurons in Brain Slices
This protocol is adapted from studies investigating the neuroprotective effects of this compound in models of Parkinson's disease.[3][4][7]
1. Slice Preparation:
-
Anesthetize a mouse according to approved institutional animal care and use committee protocols.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Cutting Solution Composition (in mM): 110 Choline Chloride, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 11.6 Sodium Ascorbate, 3.1 Sodium Pyruvate, 25 D-Glucose.
-
Rapidly dissect the brain and prepare 250-300 µm thick horizontal or coronal midbrain slices using a vibratome in ice-cold cutting solution.
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (ACSF) at 34°C for 30 minutes, then maintain at room temperature.
-
ACSF Composition (in mM): 126 NaCl, 2.5 KCl, 1.2 NaH2PO4, 2.4 CaCl2, 1.2 MgCl2, 25 NaHCO3, 11 D-Glucose, bubbled with 95% O2 / 5% CO2.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at a rate of 2-3 ml/min at 32-34°C.
-
Visualize substantia nigra pars compacta (SNc) dopamine neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Use borosilicate glass pipettes (3-7 MΩ) filled with intracellular solution.
-
Intracellular Solution for Current-Clamp (in mM): 126 K-gluconate, 4 NaCl, 5 HEPES, 15 glucose, 1 K2SO4·7H2O, 2 BAPTA, 3 Na-ATP. Adjust pH to 7.2 and osmolarity to 295 mOsm.[8]
-
Intracellular Solution for Voltage-Clamp (to isolate Ih) (in mM): 120.5 CsCl, 10 KOH-HEPES, 2 EGTA, 8 NaCl, 5 QX-314 Br-, 2 Na-ATP, 0.3 Na-GTP.[8]
-
Obtain whole-cell recordings in current-clamp or voltage-clamp mode. Monitor series resistance and discard cells with unstable recordings.
3. Drug Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in ACSF to the final desired concentration (e.g., 1 µM) immediately before application.
-
Apply this compound via bath perfusion.
4. Data Acquisition and Analysis:
-
To measure action potential firing: Record spontaneous firing in current-clamp mode before and after this compound application.
-
To measure Ih current: In voltage-clamp, hold the neuron at -60 mV and apply a series of hyperpolarizing voltage steps (e.g., from -70 mV to -130 mV in 10 mV increments for 500 ms). Measure the steady-state current at the end of each step.
-
Analyze data using appropriate software to determine firing frequency, Ih amplitude, and the voltage-dependence of Ih activation.
Experimental Workflow
Caption: Workflow for electrophysiological recording with this compound.
Important Considerations
-
Solubility: this compound is soluble in DMSO.[5] Ensure the final concentration of DMSO in the recording solution is minimal and does not affect neuronal activity. A final DMSO concentration of <0.1% is generally recommended.
-
Antagonist Control: To confirm that the observed effects are mediated by the CB2 receptor, it is recommended to perform control experiments with a selective CB2 antagonist, such as AM630.[3][4][9] Pre-incubation with the antagonist should block the effects of this compound.
-
Cell Type Specificity: The effects of this compound may vary depending on the cell type and the expression level of CB2 receptors. The provided protocol is specific to midbrain dopamine neurons. Modifications may be necessary for other cell types.
-
Data Interpretation: The reduction in action potential firing and Ih current by this compound in dopamine neurons is thought to be a neuroprotective mechanism by reducing calcium influx and metabolic stress.[3][4][7]
This document provides a starting point for utilizing this compound in electrophysiological research. As with any experimental protocol, optimization may be required for specific applications.
References
- 1. GW-842,166X - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiology [protocols.io]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Bioavailability of GW842166X
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the potentially poor oral bioavailability of the selective CB2 receptor agonist, GW842166X.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the cannabinoid receptor type 2 (CB2).[1] Its mechanism of action involves binding to and activating CB2 receptors, which are primarily expressed on immune cells. This activation can modulate inflammatory responses and has been investigated for its potential therapeutic effects in inflammatory pain and neurodegenerative diseases.[2][3][4]
Q2: Some preclinical data in rats suggest good oral bioavailability (58%), yet there are concerns about its bioavailability in humans. Why the discrepancy?
A2: It is not uncommon for pharmacokinetic parameters, including oral bioavailability, to differ significantly between preclinical animal models and humans.[3][5][6] Several factors can contribute to this, such as differences in first-pass metabolism, gastrointestinal tract physiology, and drug transporter expression. While rat data provides a valuable initial assessment, human clinical trials are necessary to determine the true bioavailability in humans. A clinical trial (NCT00536497) was designed to study the relative bioavailability of this compound in healthy human volunteers, investigating the effects of formulation, food, and particle size.[7][8] However, this study was withdrawn without posted results, which may suggest that challenges in achieving adequate and consistent oral bioavailability were encountered.[1][8]
Q3: What are the potential physicochemical properties of this compound that might contribute to poor oral bioavailability?
A3: While specific public data on the aqueous solubility and intestinal permeability of this compound is limited, compounds with similar structures (e.g., pyrimidine derivatives) can exhibit poor oral bioavailability due to:
-
Low Aqueous Solubility: Many pyrimidine-based compounds are poorly soluble in water, which is a critical first step for absorption in the gastrointestinal tract.[9][10]
-
Poor Intestinal Permeability: The ability of a drug to pass through the intestinal wall can be limited by its molecular size, hydrogen bonding capacity, and other physicochemical properties.[11][12]
-
Extensive First-Pass Metabolism: The drug may be significantly metabolized in the gut wall or liver before it reaches systemic circulation.[13]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations After Oral Administration
Question: In my in vivo experiments, I am observing low and inconsistent plasma concentrations of this compound after oral gavage. What could be the cause and how can I troubleshoot this?
Answer: This is a common issue for poorly soluble compounds. The variability can be due to inconsistent dissolution in the gastrointestinal tract.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Solubility: Determine the aqueous solubility of your this compound batch at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Permeability: If not already known, assess the intestinal permeability using an in vitro model like the Caco-2 cell monolayer assay.
-
-
Optimize Formulation:
-
Co-solvents: For preclinical studies, using a vehicle with co-solvents like DMSO, PEG 300, or Tween 80 can improve solubility. However, be mindful of the potential for vehicle effects on the experiment.
-
Particle Size Reduction: Micronization or nanomilling of the drug powder can increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can enhance its dissolution rate.
-
-
Control for Physiological Variables:
-
Food Effects: The presence of food can significantly impact the absorption of lipophilic compounds. Conduct studies in both fasted and fed states to assess any food effect. The withdrawn clinical trial for this compound was designed to evaluate this.[7][8]
-
Standardize Dosing Procedure: Ensure consistent gavage technique and volume to minimize variability.
-
Issue 2: High First-Pass Metabolism Suspected
Question: My compound has good solubility and permeability, but the oral bioavailability is still low. I suspect high first-pass metabolism. How can I investigate and address this?
Answer: High first-pass metabolism in the liver and/or gut wall is a major barrier to oral bioavailability.
Troubleshooting Steps:
-
In Vitro Metabolism Studies:
-
Incubate this compound with liver microsomes or hepatocytes from the relevant species (and human) to determine its metabolic stability. A high clearance rate suggests rapid metabolism.
-
-
Identify Metabolic Soft Spots:
-
Use techniques like mass spectrometry to identify the major metabolites of this compound. This can reveal "metabolic soft spots" on the molecule that are susceptible to enzymatic degradation.
-
-
Strategies to Mitigate Metabolism:
-
Prodrug Approach: Design a prodrug that masks the metabolic soft spots. The prodrug is then converted to the active this compound in vivo.[14][15][16]
-
Formulation with Metabolism Inhibitors: For preclinical studies, co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help confirm the role of first-pass metabolism. This is a research tool and not a clinical strategy.
-
Data Presentation
Table 1: Hypothetical Comparison of Formulation Strategies to Improve Oral Bioavailability of a Poorly Soluble Compound (Illustrative for this compound)
| Formulation Strategy | Key Principle | Expected Improvement in Bioavailability (Relative to Simple Suspension) | Potential Advantages | Potential Challenges |
| Micronization | Increased surface area for dissolution | 1.5 - 3 fold | Simple, established technology | Limited improvement for very poorly soluble compounds |
| Nanosuspension | Drastically increased surface area and dissolution velocity | 3 - 10 fold | Significant improvement in absorption rate | Physical stability of nanoparticles can be an issue |
| Solid Lipid Nanoparticles (SLNs) | Encapsulation in a lipid matrix, enhanced absorption | 5 - 15 fold | Protects drug from degradation, can enhance lymphatic uptake | Drug loading capacity can be limited |
| Self-Emulsifying Drug Delivery System (SEDDS) | Forms a fine emulsion in the GI tract, increasing solubilization | 5 - 20 fold | High drug loading is possible, good for lipophilic drugs | Potential for GI side effects with high surfactant concentrations |
| Prodrug Approach | Chemical modification to improve solubility and/or permeability | Variable, can be > 20 fold | Can overcome multiple barriers simultaneously | Requires chemical synthesis and extensive characterization |
Note: The values presented in this table are illustrative and based on general observations for poorly soluble drugs. Specific improvements for this compound would need to be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes a general method for preparing SLNs, which could be adapted for this compound.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-shear homogenizer
-
Probe sonicator
Method:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Formation of Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or probe sonication for a defined period (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will solidify, forming the SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Synthesis and In Vitro Evaluation of a Prodrug
This protocol outlines a general workflow for a prodrug strategy. The specific chemistry would depend on the functional groups available on this compound for modification.
Part A: Prodrug Synthesis (Illustrative Example: Ester Prodrug)
-
Reaction Setup: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add an acyl chloride or carboxylic acid (for ester formation) along with a coupling agent (e.g., DCC, EDC) and a base (e.g., triethylamine, DIPEA).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove reagents, and purify the crude product by column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized prodrug using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part B: In Vitro Prodrug to Parent Drug Conversion Study
-
Preparation of Incubation Media: Prepare solutions of simulated gastric fluid (SGF, pH 1.2), simulated intestinal fluid (SIF, pH 6.8), and plasma from the target species.
-
Incubation: Add a stock solution of the prodrug to each incubation medium and incubate at 37°C.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.
-
Sample Preparation: Immediately quench the enzymatic reaction (for plasma samples) by adding a protein precipitating agent (e.g., acetonitrile). Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentrations of both the prodrug and the parent drug (this compound) using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of the prodrug and parent drug over time to determine the rate of conversion in different biological media.
Mandatory Visualization
Caption: CB2 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for overcoming poor bioavailability.
References
- 1. 842166X - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-Dispersion Delivery Systems with Solubilizing Carriers Improving the Solubility and Permeability of Cannabinoids (Cannabidiol, Cannabidiolic Acid, and Cannabichromene) from Cannabis sativa (Henola Variety) Inflorescences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug dissolution: significance of physicochemical properties and physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jocpr.com [jocpr.com]
GW842166X stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of GW842166X. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and efficacy of this compound. The recommended conditions are summarized in the table below.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in an appropriate solvent, which can then be diluted for your experiments. To prepare a stock solution, add the solvent to the powdered compound and facilitate dissolution by vortexing or sonicating. Gentle warming to 37°C can also aid in solubilization.[1] For long-term storage, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]
Q3: What is the best solvent for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubility. For in vivo experiments, various co-solvent systems are often required to maintain solubility and reduce toxicity.[2]
Q4: I am observing precipitation when diluting my DMSO stock solution into aqueous media for cell-based assays. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds.[1] To mitigate this, add the DMSO stock solution to the aqueous buffer or medium slowly, drop-by-drop, while vortexing or stirring.[1] It is also advisable to perform serial dilutions in a stepwise manner rather than a single large dilution.[2] Ensure the final concentration of DMSO in your cell culture is low (typically <0.5%) to avoid cellular toxicity.[2]
Q5: Are there any visible signs of degradation for this compound?
A5: While specific degradation products for this compound are not extensively documented in publicly available literature, a change in the physical appearance of the compound, such as discoloration of the powder or the appearance of precipitates in a clear solution, could indicate degradation. It is always best to use freshly prepared solutions and adhere to proper storage conditions to minimize degradation.
Stability and Storage Conditions
The stability of this compound is dependent on the storage conditions. Adhering to the recommended guidelines will ensure the compound's integrity over time.
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| In Solvent | -80°C | 2 years | [2] |
| -20°C | 1 year | [2] |
Solubility Data
| Solvent | Maximum Concentration | Citations |
| DMSO | ≥ 83.3 mg/mL (185.42 mM) | [2] |
Troubleshooting Guides
In Vitro Experiment Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | Rapid dilution from a high concentration DMSO stock into aqueous media. | Add the DMSO stock solution drop-wise into the media while stirring. Perform serial dilutions to reach the final concentration.[1] |
| Final concentration exceeds the aqueous solubility limit. | Test a lower final concentration of the compound. | |
| Low-quality or hydrated DMSO used for stock solution. | Use anhydrous, high-purity DMSO to prepare stock solutions.[1] | |
| Inconsistent/Unexpected Results in Cell-Based Assays | DMSO toxicity to cells. | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally at or below 0.1%.[2][3] Run a vehicle control with the same final DMSO concentration. |
| Compound degradation. | Prepare fresh working solutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[2] | |
| Cell health and density issues. | Ensure cells are healthy and plated at the optimal density for the specific assay. |
In Vivo Experiment Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Vehicle Solution | Improper mixing of co-solvents. | Add each solvent component one by one and ensure complete mixing before adding the next. Use of an ultrasonic bath may be necessary. |
| Vehicle not suitable for the compound. | Consider alternative vehicle formulations, such as those including PEG300, Tween-80, or corn oil, which have been used for this compound.[4] | |
| Inconsistent Animal Responses | Uneven compound distribution in the vehicle. | Ensure the final solution is homogenous before administration. If it is a suspension, mix thoroughly before each injection. |
| Degradation of the compound in the vehicle. | Prepare the dosing solution fresh daily. |
Experimental Protocols
Representative In Vitro Experiment: cAMP Accumulation Assay
This protocol is a general guideline for measuring the effect of this compound on intracellular cAMP levels in cells expressing the CB2 receptor.
1. Cell Culture and Seeding:
-
Culture cells (e.g., HEK293 or CHO) stably expressing the human CB2 receptor in appropriate media.
-
Seed the cells into a 384-well plate at a suitable density and incubate overnight.
2. Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a dose-response curve.
-
Further dilute the compound in an appropriate assay buffer.
3. Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the diluted this compound solutions to the respective wells.
-
To stimulate adenylyl cyclase, add a sub-maximal concentration of forskolin to all wells except the negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
4. cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, luminescence, or fluorescence-based).[5][6]
5. Data Analysis:
-
Plot the measured signal against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of the CB2 receptor agonist this compound.
Experimental Workflow for In Vitro Cell-Based Assay
Caption: General workflow for an in vitro cell-based assay with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. cosmobio.co.jp [cosmobio.co.jp]
Technical Support Center: Interpreting Off-Target Effects of GW842166X
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potential off-target effects of GW842166X during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective agonist for the Cannabinoid Receptor 2 (CB2). Its high selectivity for CB2 over the Cannabinoid Receptor 1 (CB1) is a key feature, which minimizes the psychoactive side effects associated with CB1 activation. The therapeutic potential of this compound has been investigated in models of inflammatory and neuropathic pain, as well as in neurodegenerative diseases like Parkinson's disease.
Q2: What are "off-target" effects, and why are they a concern?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. For this compound, this would involve interactions with receptors, ion channels, or enzymes other than the CB2 receptor. These unintended interactions can lead to misinterpretation of experimental results, unexpected phenotypes, and potential toxicity, thereby confounding the validation of the compound's on-target mechanism of action.
Q3: My experimental results with this compound are not what I expected based on its known CB2 agonist activity. Could off-target effects be the cause?
A3: While this compound is known for its high selectivity, unexpected results could potentially stem from several factors, including off-target effects, experimental variability, or complex downstream signaling of the CB2 receptor in your specific model system. It is crucial to systematically investigate these possibilities. This guide provides protocols and troubleshooting workflows to help you determine if off-target effects might be influencing your results.
Q4: How can I confirm that the observed effects of this compound in my experiment are mediated by the CB2 receptor?
A4: The most common method to confirm on-target activity is to use a selective antagonist for the CB2 receptor, such as AM630. If the effects of this compound are blocked or reversed by co-administration of AM630, it strongly suggests that the observed phenotype is mediated by the CB2 receptor.[1][2][3][4][5][6] However, it is important to be aware that antagonists themselves can have off-target effects.
Q5: Are there any known off-target effects of the commonly used CB2 antagonist, AM630?
A5: Yes. While AM630 is a selective antagonist for the CB2 receptor, it has been reported to act as a weak partial agonist at the CB1 receptor.[7][8] Additionally, some studies suggest that at higher concentrations, AM630 may interact with other cellular targets, such as TRPA1 channels.[9] Therefore, it is essential to use the lowest effective concentration of AM630 and include appropriate controls in your experiments.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed In Vitro
You are observing a cellular phenotype that is inconsistent with the known downstream signaling of CB2 receptor activation in your cell type.
Possible Cause:
-
Off-target binding of this compound to another receptor or ion channel expressed in your cells.
-
Activation of a non-canonical or "biased" signaling pathway downstream of the CB2 receptor.[10][11][12][13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected in vitro phenotypes.
Solutions:
-
Confirm On-Target Effect: Perform a dose-response curve of this compound in the presence and absence of a selective CB2 antagonist like AM630. If the antagonist blocks the effect, it is likely on-target.
-
Investigate Biased Agonism: If the effect is on-target but still unexpected, consider the possibility of biased agonism. This is where a ligand preferentially activates one signaling pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent pathways).[10][11][12][13] You can investigate this using specific functional assays for different downstream effectors.
-
Off-Target Screening: If the phenotype persists in the presence of a CB2 antagonist, it is more likely due to an off-target effect. Consider performing a broad off-target screening panel (see Experimental Protocols below).
Issue 2: Unexpected In Vivo Behavioral or Physiological Effects
You are observing a behavioral or physiological response in your animal model that does not align with the known roles of the CB2 receptor in the system you are studying.
Possible Cause:
-
Off-target effects of this compound on other receptors in the central nervous system or peripheral tissues.
-
Metabolism of this compound into an active metabolite with a different target profile.
-
Complex, network-level physiological responses downstream of CB2 activation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected in vivo effects.
Solutions:
-
Confirm On-Target Effect In Vivo: As with in vitro studies, co-administer a selective CB2 antagonist to determine if the effect is mediated by the CB2 receptor.
-
Pharmacokinetic Analysis: If the effect appears to be off-target, investigate the pharmacokinetics of this compound in your model. Determine the concentration of the parent compound and any potential metabolites in the plasma and target tissues.
-
Ex Vivo Analysis: Harvest tissues of interest after in vivo dosing and perform ex vivo binding or functional assays to identify potential off-target interactions in a more physiologically relevant context.
Data Presentation
While comprehensive off-target screening data for this compound is not publicly available, the following tables provide a hypothetical example of how such data would be presented. This illustrates the kind of information you would seek from a commercial screening service or generate in your own lab.
Table 1: Hypothetical Off-Target Binding Profile of this compound (10 µM)
| Target Class | Target | % Inhibition |
| Cannabinoid Receptors | CB2 (human) | 98% |
| CB1 (human) | 5% | |
| Opioid Receptors | Mu (human) | 2% |
| Delta (human) | 1% | |
| Kappa (human) | 4% | |
| Adrenergic Receptors | Alpha-1A (human) | 8% |
| Alpha-2A (human) | 12% | |
| Beta-1 (human) | 3% | |
| Dopamine Receptors | D2 (human) | 6% |
| Serotonin Receptors | 5-HT2A (human) | 9% |
| Ion Channels | hERG | 15% |
| Nav1.5 | 7% | |
| Cav1.2 | 11% |
This is hypothetical data for illustrative purposes only.
Table 2: On-Target vs. Off-Target Potency of this compound
| Target | Assay Type | IC50 / EC50 (nM) |
| CB2 (human) | Radioligand Binding (Ki) | 15 nM |
| CB2 (human) | cAMP Inhibition (EC50) | 63 nM |
| CB1 (human) | Radioligand Binding (Ki) | >10,000 nM |
| Hypothetical Off-Target X | Radioligand Binding (Ki) | 8,500 nM |
| Hypothetical Off-Target Y | Functional Assay (EC50) | >20,000 nM |
This table includes both published and hypothetical data to illustrate the desired selectivity profile.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This protocol is a generalized method for assessing the binding of this compound to a panel of off-target receptors.
Objective: To determine the binding affinity (Ki) of this compound for a range of GPCRs.
Materials:
-
This compound
-
Membrane preparations from cells expressing the target receptors
-
Specific radioligands for each target receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the membrane preparation, a single concentration of the specific radioligand (typically at its Kd value), and varying concentrations of this compound.
-
Include control wells for total binding (radioligand + membrane) and non-specific binding (radioligand + membrane + a high concentration of a known unlabeled ligand for that receptor).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Protocol 2: β-Arrestin Recruitment Assay for Functional Off-Target Effects
This protocol assesses the ability of this compound to induce β-arrestin recruitment to a potential off-target GPCR, indicating functional agonist activity.
Objective: To measure the potency and efficacy of this compound in promoting β-arrestin recruitment to a specific GPCR.
Materials:
-
This compound
-
Cell line engineered to co-express the target GPCR and a β-arrestin-based reporter system (e.g., PathHunter® from DiscoverX).
-
Cell culture medium and reagents
-
White, clear-bottom 96-well plates
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Seed the reporter cell line in 96-well plates and grow overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the growth medium from the cells and add the this compound dilutions.
-
Include a positive control (a known agonist for the target receptor) and a negative control (vehicle).
-
Incubate the plate at 37°C for 60-90 minutes.
-
Add the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate for a further 60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the dose-response curve and determine the EC50 and Emax values for this compound.
Caption: Workflow for a β-arrestin recruitment assay.
Signaling Pathway Diagrams
On-Target CB2 Receptor Signaling
Activation of the CB2 receptor by this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Caption: Canonical CB2 receptor signaling pathway.
Hypothetical Off-Target Signaling
This diagram illustrates a hypothetical scenario where this compound has an off-target effect on a Gq-coupled receptor, leading to an increase in intracellular calcium.
Caption: Hypothetical Gq-coupled off-target signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CB2 Agonist this compound Protected against 6-OHDA-Induced Anxiogenic- and Depressive-Related Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AM630 | CAS:164178-33-0 | CB2 receptor antagonist,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Agonist-Selective Signaling of G Protein-Coupled Receptor: Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GW842166X Dosage for Neuroprotection: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of GW842166X for neuroprotection. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and summaries of quantitative data.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and potential issues that may arise during experiments with this compound.
1. What is this compound and what is its primary mechanism of action for neuroprotection?
This compound is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2).[1] It demonstrates neuroprotective effects primarily through its interaction with CB2 receptors, which are expressed on various cells within the central nervous system, including neurons and glial cells.[2][3] The neuroprotective mechanism of this compound involves the activation of the CB2 receptor, which leads to a decrease in the action potential firing of dopamine neurons.[2][4] This reduction in neuronal firing subsequently decreases calcium influx, mitigating Ca2+-mediated cytotoxicity and oxidative stress, which are key contributors to neuronal cell death in neurodegenerative conditions.[2][5]
2. What is a good starting concentration or dosage for my in vitro or in vivo experiments?
Determining the optimal dosage of this compound is critical for achieving desired neuroprotective effects while avoiding potential off-target effects or cytotoxicity.
In Vitro Studies:
For initial in vitro experiments, a broad concentration range is recommended to establish a dose-response curve and determine the optimal concentration for your specific cell line and experimental conditions. Based on available literature, a starting range of 10 nM to 10 µM is advisable. In one study, a concentration of 1 µM this compound was shown to decrease the action potential firing in substantia nigra pars compacta (SNc) dopamine neurons.[6]
In Vivo Studies:
For in vivo studies, the dosage will depend on the animal model, route of administration, and the specific research question. In a 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease, a daily systemic injection of 1 mg/kg of this compound for three weeks demonstrated significant neuroprotective effects.[2][7] Another study in a rat model of inflammatory pain reported an oral ED50 of 0.1 mg/kg.
| Parameter | Human CB2 | Rat CB2 |
| IC50 | 63 nM | 91 nM |
3. I am having trouble dissolving this compound. What are the recommended solvents and preparation methods?
This compound is soluble in DMSO.[7] For in vivo studies, it is often necessary to prepare a vehicle solution to ensure proper administration. Here are a few recommended protocols for preparing this compound solutions:
-
Suspended Solution: First, dissolve this compound in DMSO. Then, add PEG300 and Tween-80, and finally, add saline to the mixture. A common final concentration of the vehicle components is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This preparation may require sonication to achieve a uniform suspension.
-
Clear Solution: For a clear solution, after dissolving in DMSO, a solution of 20% SBE-β-CD in saline can be added. Alternatively, corn oil can be used as the vehicle.
It is crucial to prepare fresh solutions and protect them from light, as cannabinoids can be sensitive to degradation.[8]
4. My experimental results are inconsistent. What are some potential sources of variability?
Inconsistent results can be frustrating. Here are a few potential sources of variability to consider:
-
Batch-to-Batch Variability: As with many small molecules, there can be variations between different batches of this compound. It is advisable to obtain a certificate of analysis for each batch and, if possible, test new batches against a previously validated one. Implementing a "golden-batch" model for comparison can help ensure consistency.[9]
-
Compound Stability: Ensure that the compound is stored correctly (typically at -20°C for long-term storage) and that solutions are prepared fresh for each experiment.[7] Cannabinoids can be sensitive to light and air oxidation.[8]
-
Experimental Technique: Minor variations in experimental procedures, such as cell seeding density, treatment duration, or the health of the animal model, can significantly impact results. Standardizing protocols and ensuring consistent execution is crucial.
-
Assay Interference: Some compounds can interfere with certain types of assays. For example, fluorescent compounds can interfere with fluorescence-based assays.[10] While there is no specific information on this compound causing such interference, it is a possibility to consider if you are using fluorescence-based readouts. Running appropriate controls, such as a compound-only control in the absence of cells or reagents, can help identify such issues.
5. I am observing unexpected cytotoxicity in my cell cultures. What could be the cause?
While this compound is generally considered to have a good safety profile, unexpected cytotoxicity can occur. Here are some potential reasons and troubleshooting tips:
-
High Concentrations: Even selective agonists can exhibit off-target effects or cellular stress at high concentrations. It is essential to perform a dose-response curve to determine the cytotoxic threshold for your specific cell line. Some studies have reported that other CB2 agonists can induce apoptosis in certain cell lines at higher concentrations.[11]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure that the final concentration of the solvent in your cell culture medium is low (generally below 0.5%) and that you include a vehicle-only control in your experiments.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. It is important to characterize the response of your specific cell line to this compound.
-
Contamination: Always ensure that your cell cultures are free from microbial contamination, which can cause widespread cell death and confound your results.
6. Are there any known off-target effects of this compound that I should be aware of?
This compound is a pyrimidine-based compound and is highly selective for the CB2 receptor over the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.[1] However, like any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. Some pyrimidine-5-carboxamide derivatives have been shown to interact with other biological targets, such as salt-inducible kinases (SIKs).[12] If you observe unexpected results that cannot be explained by CB2 receptor activation, it may be worth considering potential off-target effects and using a CB2 receptor antagonist, such as AM630, to confirm that the observed effects are indeed CB2-mediated.[2][6]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound for neuroprotection.
In Vitro Neuroprotection Assay
Objective: To assess the neuroprotective effects of this compound against a neurotoxic insult in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
This compound
-
Neurotoxin (e.g., 6-OHDA, MPP+, rotenone)
-
Cell viability assay kit (e.g., MTT, MTS)
-
96-well plates
Protocol:
-
Cell Seeding: Seed the neuronal cells into 96-well plates at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours.
-
Neurotoxin Challenge: Prepare a solution of the chosen neurotoxin in cell culture medium. Add the neurotoxin to the wells containing the cells and this compound. Include control wells with cells only, cells with vehicle + neurotoxin, and cells with this compound only.
-
Incubation: Incubate the plate for the desired duration of the neurotoxic insult (e.g., 24 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard assay such as the MTT or MTS assay, following the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the concentration of this compound to generate a dose-response curve.
In Vivo Neuroprotection Study in a 6-OHDA Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of this compound in a mouse model of Parkinson's disease.[2][7]
Materials:
-
C57BL/6J mice
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
Vehicle solution (e.g., 2.5% DMSO, 2.5% TWEEN-80, 95% saline)
-
Stereotaxic apparatus
-
Behavioral testing equipment (e.g., rotarod, pole test)
-
Immunohistochemistry reagents
Protocol:
-
Stereotaxic Surgery: Anesthetize the mice and place them in a stereotaxic frame. Inject 6-OHDA unilaterally into the striatum to induce dopaminergic neurodegeneration.[2]
-
Drug Administration: Immediately after surgery, begin daily systemic injections of either vehicle or this compound (e.g., 1 mg/kg, i.p.) for a period of three weeks.[7]
-
Behavioral Testing: At the end of the treatment period, perform a battery of behavioral tests to assess motor function, such as the rotarod test, pole test, and grip strength test.[2]
-
Immunohistochemistry: After the final behavioral tests, perfuse the animals and collect the brains. Process the brain tissue for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss in the substantia nigra.[7]
-
Data Analysis: Compare the behavioral performance and the number of TH-positive neurons between the different treatment groups (vehicle, this compound, and a sham control group).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Neuroprotection
References
- 1. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson’s Disease [mdpi.com]
- 3. Cannabinoid CB2 Receptors in Neurodegenerative Proteinopathies: New Insights and Therapeutic Potential [mdpi.com]
- 4. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Novel and Known Activators of Cannabinoid Receptor Subtype 2 Reveals Mixed Pharmacology That Differentiates Mycophenolate Mofetil and GW-842,166X from MDA7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. pharm-int.com [pharm-int.com]
- 9. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting GW842166X solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW842166X. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective cannabinoid receptor 2 (CB2) agonist.[1][2][3] It has been investigated for its potential therapeutic effects in inflammatory pain.[1][4][5] Due to its high selectivity for the CB2 receptor over the CB1 receptor, it is studied for its potential to provide therapeutic benefits without the psychoactive effects associated with CB1 receptor activation.[1][2]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is a poorly water-soluble compound.[6][7][8] Its solubility is significantly higher in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[5][9] It is practically insoluble in aqueous solutions without the use of co-solvents or other solubilization techniques.
Q3: I am observing precipitation when preparing my this compound solution. What should I do?
A3: Precipitation upon addition to aqueous buffers is a common issue with poorly soluble compounds like this compound. Here are a few troubleshooting steps:
-
Ensure you are using a fresh, anhydrous solvent for your stock solution. DMSO, for instance, is hygroscopic and absorbing moisture can reduce the solubility of the compound.[3]
-
Consider the solvent system. For aqueous dilutions, using a co-solvent system is often necessary. Several established protocols use combinations of DMSO, PEG300, Tween-80, and saline.[3][10]
-
Adjust the pH of your buffer. Changes in pH can sometimes improve the solubility of a compound.[6][8]
-
Use sonication or gentle heating. These methods can help to redissolve precipitated material.[10] However, be cautious with heating as it could potentially degrade the compound.
Troubleshooting Guide: Solubility Issues
This guide provides detailed protocols and strategies to overcome common solubility challenges encountered with this compound.
Issue 1: Difficulty dissolving the solid compound to prepare a stock solution.
Cause: this compound has low aqueous solubility. The choice of solvent is critical.
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent.
Recommended Solvents for Stock Solutions:
| Solvent | Maximum Concentration | Reference |
| DMSO | ≥ 83.3 mg/mL (185.42 mM) | [1] |
| DMSO | 37.77 mg/mL (84.07 mM) | [9] |
| DMSO | 20 mg/mL (44.51 mM) | [3] |
| DMSO | 10 mg/mL | [5] |
| DMF | 20 mg/mL (44.52 mM) | [5][9] |
| Ethanol | 0.3 mg/mL (0.67 mM) | [5][9] |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, and a sonicator.
-
Calculation: The molecular weight of this compound is 449.25 g/mol .[4] To prepare a 10 mM stock solution, you will need 4.4925 mg of this compound per 1 mL of DMSO.
-
Procedure:
-
Weigh out the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C for long-term stability.[10]
-
Issue 2: Precipitation of this compound when diluting the stock solution in an aqueous medium for in vitro experiments.
Cause: The high concentration of the organic solvent in the stock solution is miscible with the aqueous buffer, but the compound itself is not soluble in the final aqueous environment.
Solution: Utilize a co-solvent system or a formulation that enhances solubility in aqueous media.
Recommended Formulations for In Vitro and In Vivo Studies:
| Formulation Components | Final Concentration of this compound | Solution Appearance | Reference |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.56 mM) | Clear solution | [1] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (5.56 mM) | Clear solution | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.56 mM) | Suspended solution | [10] |
| 2.5% DMSO, 2.5% TWEEN-80, 95% saline | Not specified | Working solution | [11] |
Experimental Protocol: Preparing a Working Solution using a Co-Solvent System
This protocol is adapted for preparing a working solution for in vivo studies and can be modified for in vitro applications.
-
Materials: 10 mM this compound in DMSO stock solution, PEG300, Tween-80, and sterile saline (0.9% NaCl).
-
Procedure (for a 1 mg/mL final concentration):
-
Start with your 10 mM (4.49 mg/mL) stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 222.7 µL of the 10 mM this compound stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 327.3 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final solution. This will result in a 1 mg/mL suspended solution. Use sonication if necessary to ensure a uniform suspension.
-
Logical Workflow for Troubleshooting Solubility
Caption: Troubleshooting workflow for this compound solubility issues.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound acts as an agonist at the CB2 receptor, which is a G-protein coupled receptor (GPCR). Activation of the CB2 receptor is known to modulate various downstream signaling pathways, including those involved in inflammation and pain.
Caption: Simplified signaling pathway of this compound via the CB2 receptor.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting an in vivo study with this compound, from solution preparation to data analysis.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. GW-842,166X - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. ijpbr.in [ijpbr.in]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
GW842166X Clinical Trials: A Technical Support Center Resource
This technical support center provides researchers, scientists, and drug development professionals with information regarding the clinical development of GW842166X, with a focus on understanding the outcomes of its clinical trials.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of this compound in clinical trials for pain?
The primary reason for the failure of this compound in clinical trials for acute pain was a lack of clinically meaningful analgesic efficacy.[1] In a key study, single doses of this compound did not demonstrate a significant reduction in pain compared to a standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1]
Q2: Can you provide details on a specific clinical trial that demonstrated this lack of efficacy?
A randomized, double-blind, placebo-controlled study was conducted to evaluate the analgesic efficacy of this compound in patients experiencing acute pain following the extraction of a third molar tooth.[1] While ibuprofen was significantly more effective than the placebo across all endpoints, the 800 mg dose of this compound showed only a trend for improvement in pain scores that was not statistically or clinically significant.[1] The 100 mg dose of this compound showed little difference from the placebo.[1]
Q3: Were there any safety concerns with this compound in clinical trials?
The available information suggests that this compound was well-tolerated in the clinical trials that were conducted.[1][2] For instance, in the dental pain study, all treatments, including this compound, were reported to be well tolerated.[1] Some preclinical studies also mention that the compound was found to be safe in a phase II clinical trial for pain relief.[2]
Q4: Despite the clinical trial failures for pain, is there still research interest in this compound?
Yes, despite its failure as an analgesic, this compound has shown promise in preclinical studies for neurodegenerative diseases, particularly Parkinson's disease.[3][4][5] Research has demonstrated its neuroprotective effects in animal models.[3]
Troubleshooting and Experimental Guidance
Issue: Replicating the lack of analgesic effect of this compound in a preclinical model.
Possible Cause: The animal model may not be appropriate for the specific pain pathway targeted by CB2 receptor agonists.
Suggested Approach:
-
Model Selection: The third molar extraction model in humans is a model of acute inflammatory and nociceptive pain.[1] Ensure your preclinical model (e.g., carrageenan-induced paw edema, formalin test) adequately reflects these mechanisms.
-
Positive Control: Always include a robust positive control, such as an NSAID like ibuprofen, to validate the sensitivity of your pain model.[1]
-
Dose Selection: The clinical trial used 100 mg and 800 mg doses.[1] Ensure your dose-response studies in animals cover a wide range to identify any potential analgesic window.
Issue: Observing neuroprotective effects of this compound in vitro but not in vivo.
Possible Cause: Poor bioavailability or blood-brain barrier penetration in your in vivo model.
Suggested Approach:
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the plasma and brain concentrations of this compound in your animal model. In rats, this compound has been shown to have an oral bioavailability of 58% and a half-life of 3 hours.[6]
-
Route of Administration: Consider alternative routes of administration, such as intraperitoneal injections, which were used in some successful preclinical neuroprotection studies.[3]
-
Formulation: Ensure the vehicle used to dissolve and administer this compound is appropriate and does not interfere with its absorption or distribution.
Data Summary
Table 1: Summary of this compound Clinical Trial for Acute Dental Pain [1]
| Parameter | This compound (100 mg) | This compound (800 mg) | Ibuprofen (800 mg initial, 400 mg follow-up) | Placebo |
| Primary Endpoint | Pain Relief Score (VAS) | No significant difference from placebo | Trend towards improvement, not statistically or clinically significant | Significantly better than placebo |
| Secondary Endpoints | ||||
| Duration of Analgesia | Not reported | Not reported | Significantly longer than placebo | Baseline |
| Patient Global Evaluation | No significant difference from placebo | No significant difference from placebo | Significantly better than placebo | Baseline |
| Rescue Medication Use | Similar to placebo | Similar to placebo | Significantly less than placebo | Baseline |
| Tolerability | Well tolerated | Well tolerated | Well tolerated | Well tolerated |
Table 2: Preclinical Efficacy of this compound
| Parameter | Value | Species | Assay/Model |
| EC50 | 63 nM | Human | CB2 Receptor Activation |
| EC50 | 91 nM | Rat | CB2 Receptor Activation |
| Oral Bioavailability | 58% | Rat | Not specified |
| Half-life (oral) | 3 hours | Rat | Not specified |
| ED50 (oral) | 0.1 mg/kg | Rat | FCAa model of inflammatory pain |
Methodologies and Pathways
Experimental Protocol: Acute Dental Pain Clinical Trial[1]
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Patient Population: Patients undergoing extraction of at least one fully or partially impacted third molar tooth.
-
Dosing:
-
This compound groups: Single oral dose of 100 mg or 800 mg administered preoperatively. A placebo dose was given at 4 hours post-initial dose.
-
Ibuprofen group: 800 mg oral dose preoperatively, followed by a 400 mg dose at 4 hours.
-
Placebo group: Placebo administered preoperatively and at 4 hours.
-
-
Efficacy Assessments (up to 10 hours post-surgery):
-
Visual Analog Scale (VAS) for pain intensity.
-
Verbal Rating Scale (VRS) for pain relief.
-
Duration of analgesia.
-
Patient global evaluation.
-
Proportion of patients requiring rescue medication.
-
Time to rescue analgesia.
-
-
Statistical Analysis:
-
Analysis of covariance (ANCOVA) for efficacy variables.
-
Wilcoxon rank-sum test for patient global evaluation.
-
Log-rank test for time-to-event data.
-
Signaling Pathway: Proposed Neuroprotective Mechanism of this compound
The preclinical efficacy of this compound in models of Parkinson's disease is thought to be mediated through the activation of the CB2 receptor on dopamine neurons.[3][4][7] This activation leads to a decrease in neuronal firing, which in turn is hypothesized to reduce calcium influx and subsequent excitotoxicity.[4][7]
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Workflow: Preclinical Evaluation of Neuroprotection
The following workflow outlines a typical experimental approach to assess the neuroprotective effects of a compound like this compound in a rodent model of Parkinson's disease.
Caption: Workflow for preclinical assessment of neuroprotection.
References
- 1. A randomized, controlled study to investigate the analgesic efficacy of single doses of the cannabinoid receptor-2 agonist GW842166, ibuprofen or placebo in patients with acute pain following third molar tooth extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CB2 Agonist this compound Protected against 6-OHDA-Induced Anxiogenic- and Depressive-Related Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Potential toxicity of long-term GW842166X administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of long-term administration of GW842166X. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the cannabinoid receptor type 2 (CB2). It has very low affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. Its primary mechanism of action involves the activation of the CB2 receptor, which is predominantly expressed on immune cells, hematopoietic cells, and to a lesser extent in the central nervous system and peripheral tissues.
Q2: What is the known safety profile of this compound from clinical trials?
This compound was developed by GlaxoSmithKline and underwent Phase I and Phase II clinical trials for pain management.[1][2] While the detailed results of these trials have not been fully published, a review of synthetic cannabinoids reported that in a clinical study, this compound was generally safe and well-tolerated.[3] However, some adverse effects were observed in the treatment group compared to placebo.[3]
Q3: What are the reported adverse effects of this compound in humans?
A review summarizing the clinical use of synthetic cannabinoids reported the following adverse effects associated with this compound administration:
-
Headache
-
Nausea
-
Pyrexia (fever)
-
Pharyngolaryngeal pain (pain in the pharynx and larynx)
-
Syncope (fainting)[3]
Q4: Is there any public information on the long-term toxicity of this compound in preclinical animal studies?
Publicly available, detailed long-term toxicology data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for this compound is limited. Preclinical studies found in the public domain primarily focus on the efficacy of this compound in models of pain and neurodegenerative diseases, such as Parkinson's disease.[4][5][6] These studies often report the doses used and the duration of administration (e.g., daily injections for three weeks in mice) without detailing specific toxicological assessments.[5]
Q5: What are the general toxicological concerns for selective CB2 receptor agonists?
While selective CB2 agonists are designed to avoid the psychotropic effects associated with CB1 receptor activation, potential long-term toxicities could theoretically include:
-
Immunomodulation: As CB2 receptors are highly expressed on immune cells, long-term stimulation could potentially alter immune function.
-
Off-target effects: High doses or long-term administration may lead to interactions with other receptors or cellular pathways.
-
Metabolite-related toxicity: The toxicity of long-term exposure to the metabolites of this compound has not been publicly documented.
Troubleshooting Guides
This section provides guidance for researchers encountering specific issues during their in vivo experiments with this compound.
Issue 1: Observed Adverse Clinical Signs in Study Animals (e.g., lethargy, reduced activity).
-
Possible Cause: The observed effects could be related to the dose of this compound being administered. While generally well-tolerated in preclinical models at therapeutic doses, higher concentrations may lead to unforeseen side effects.
-
Troubleshooting Steps:
-
Dose Reduction: Consider performing a dose-response study to identify the minimum effective dose and a maximum tolerated dose.
-
Vehicle Control: Ensure that the observed effects are not due to the vehicle used for administration. Run a parallel control group receiving only the vehicle.
-
Clinical Pathology: At the end of the study, or at interim points, collect blood for hematology and clinical chemistry analysis to assess organ function.
-
Histopathology: Conduct a thorough histopathological examination of major organs to identify any potential tissue damage.
-
Issue 2: Unexpected Results or Lack of Efficacy.
-
Possible Cause: Issues with compound stability, formulation, or administration route can lead to variable exposure and inconsistent results.
-
Troubleshooting Steps:
-
Formulation: this compound is typically dissolved in a vehicle like DMSO and then diluted. Ensure the final formulation is homogenous and stable. Prepare fresh formulations regularly.
-
Route of Administration: The oral bioavailability and half-life of this compound can vary.[4] Confirm that the chosen route of administration is appropriate for the experimental model and that the dosing frequency is adequate to maintain therapeutic concentrations.
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to measure the plasma concentrations of this compound to ensure adequate exposure.
-
Data Presentation
Table 1: Reported Adverse Effects of this compound in a Clinical Study [3]
| Adverse Effect |
| Headache |
| Nausea |
| Pyrexia |
| Pharyngolaryngeal pain |
| Syncope |
Experimental Protocols
As detailed long-term toxicology study protocols for this compound are not publicly available, a general protocol for a preclinical repeated-dose toxicity study for a selective CB2 agonist is provided below as a reference for researchers.
Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rodents
-
Test System:
-
Species: Sprague-Dawley rats
-
Sex: Male and female
-
Number of animals: 10/sex/group
-
-
Dose Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose
-
Dose levels should be selected based on acute toxicity and dose-ranging studies.
-
-
Administration:
-
Route: Oral gavage
-
Frequency: Once daily
-
Duration: 28 days
-
-
Observations:
-
Mortality and Morbidity: Twice daily
-
Clinical Observations: Once daily, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body Weight: Weekly
-
Food Consumption: Weekly
-
-
Terminal Procedures (Day 29):
-
Blood Collection: For hematology and clinical chemistry analysis.
-
Necropsy: Gross pathological examination of all animals.
-
Organ Weights: Collection and weighing of major organs.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from the control and high-dose groups. Tissues from the low- and mid-dose groups should be examined if treatment-related effects are observed in the high-dose group.
-
Mandatory Visualization
Caption: Simplified CB2 receptor signaling pathway upon activation by this compound.
Caption: General experimental workflow for a preclinical repeated-dose toxicity study.
References
- 1. GW-842,166X - Wikipedia [en.wikipedia.org]
- 2. preprints.org [preprints.org]
- 3. THERAPEUTIC POTENTIAL AND SAFETY CONSIDERATIONS FOR THE CLINICAL USE OF SYNTHETIC CANNABINOIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding GW842166X degradation in experimental solutions
Welcome to the technical support center for GW842166X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help you avoid common issues related to solution stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO, with concentrations of ≥ 83.3 mg/mL (185.42 mM) being achievable.[1][2] It is crucial to use newly opened or anhydrous DMSO, as it is hygroscopic and absorbed water can significantly impact the solubility of the compound.[1][3]
Q2: How should I store my this compound stock solution to prevent degradation?
A2: To ensure the stability of your this compound stock solution, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1][2]
Q3: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. Here are some steps to troubleshoot this problem:
-
Decrease the final concentration: The concentration of this compound in your final aqueous solution may have exceeded its solubility limit. Try using a lower final concentration.
-
Optimize the DMSO concentration: While minimizing DMSO in cell-based assays is important, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a different solvent system: For in vivo experiments, co-solvent systems are often necessary. Several formulations have been reported to successfully deliver this compound without precipitation.[1][2][4][5] (See Table 2 for examples).
-
Adjust the pH of your buffer: The solubility of small molecules can be pH-dependent. Experimenting with different pH values of your buffer might improve solubility.
-
Use sonication or gentle heating: If precipitation occurs during the preparation of a working solution, gentle heating and/or sonication can help redissolve the compound.[1]
Q4: I am observing a decrease in the activity of this compound in my experiments over time. What could be the cause?
A4: A decrease in activity over time may suggest degradation of the compound in your experimental solution. Consider the following possibilities:
-
Instability in aqueous media: Small molecules can be unstable in aqueous solutions, especially at physiological temperatures (e.g., 37°C). It is advisable to prepare fresh working solutions from your frozen stock for each experiment.
-
Light sensitivity: Although not specifically documented for this compound, many compounds are light-sensitive. Protect your solutions from light by using amber vials or covering them with foil.
-
Oxidation: The compound may be susceptible to oxidation. While specific data for this compound is unavailable, using degassed buffers and minimizing exposure to air can be a good practice.
-
Reaction with media components: Components in your cell culture media could potentially react with and degrade the compound.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution (DMSO) | - DMSO has absorbed water (hygroscopic).- Storage temperature is too high. | - Use fresh, anhydrous DMSO.- Store stock solutions at -20°C or -80°C.[1][2]- If precipitation is observed, gently warm the solution and sonicate to redissolve before use. |
| Precipitation upon dilution into aqueous buffer/media | - Exceeded aqueous solubility limit.- Final DMSO concentration is too low.- Inappropriate buffer pH. | - Lower the final concentration of this compound.- Increase the final DMSO concentration (typically up to 0.5% in cell culture).- Test different buffer pH values.- For in vivo use, employ a co-solvent system (see Table 2).[1][2][4][5] |
| Inconsistent experimental results | - Inaccurate concentration due to incomplete dissolution or precipitation.- Degradation of the compound in the working solution.- Repeated freeze-thaw cycles of the stock solution. | - Ensure complete dissolution of the compound when preparing solutions.- Prepare fresh working solutions for each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] |
| Loss of biological activity | - Compound degradation due to improper storage.- Instability in the experimental medium (e.g., due to pH, temperature, or light exposure). | - Store stock solutions and powder as recommended (see Table 1).- Prepare working solutions immediately before use.- Protect solutions from light.- Perform a time-course experiment to assess stability in your specific assay medium. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 2 years |
| -20°C | 1 year |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2][3]
Table 2: Example Formulations for In Vivo Administration of this compound
| Protocol | Solvent Composition | Resulting Solution | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suspended solution (requires sonication) | 2.5 mg/mL (5.56 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Clear solution | ≥ 2.5 mg/mL (5.56 mM) |
| 3 | 10% DMSO, 90% Corn Oil | Clear solution | ≥ 2.5 mg/mL (5.56 mM) |
| 4 | 2.5% DMSO, 2.5% Tween-80, 95% Saline | Working solution | Not specified |
| 5 | 35% PEG 200, 10% Cremophor EL, 55% Sterile Saline | Vehicle for injection (gentle heating may be required) | Not specified |
Data compiled from various sources.[1][2][4][5]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 449.25 g/mol ). For example, to prepare 1 mL of a 10 mM solution, you would need 4.4925 mg.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the vial containing the powder. For 1 mL of a 10 mM solution from 4.4925 mg, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage.
Protocol for Preparing a Working Solution for In Vivo Use (Example using Protocol 1 from Table 2):
This protocol is for preparing a 1 mL working solution at a concentration of 2.5 mg/mL.
-
Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Mix Solvents: In a sterile tube, add 400 µL of PEG300.
-
Add Drug: Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add Saline: Add 450 µL of saline to bring the final volume to 1 mL.
-
Sonicate: Use an ultrasonic bath to ensure the compound is evenly suspended. The resulting solution will be a suspension.[1]
Visualizations
Caption: Workflow for preparing stable this compound solutions.
Caption: Decision tree for resolving this compound precipitation issues.
Caption: this compound acts as a selective CB2 receptor agonist.
References
Technical Support Center: Improving CNS Penetration of GW842166X
Welcome to the technical support center for GW842166X. This resource is designed for researchers, scientists, and drug development professionals who are working with this potent and selective CB2 agonist and wish to enhance its delivery to the central nervous system (CNS). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its CNS penetration a concern?
A1: this compound is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2), with an EC50 of 63 nM, and shows no significant activity at the CB1 receptor.[1] It has demonstrated potential therapeutic effects in animal models of inflammatory pain and neurodegenerative diseases like Parkinson's disease.[1][2] However, like many small molecules, its effectiveness in treating CNS disorders can be limited by its ability to cross the blood-brain barrier (BBB). While it has shown effects in the CNS in animal models, optimizing its brain penetration is crucial for maximizing therapeutic efficacy and enabling lower, more targeted dosing.[2][3]
Q2: What are the key physicochemical properties of this compound that may limit its CNS penetration?
A2: this compound has a molecular weight of 449.25 g/mol and is poorly soluble in water.[1] Its lipophilic nature is a double-edged sword; while some lipophilicity is required to cross the BBB, high lipophilicity can lead to increased binding to plasma proteins and peripheral tissues, reducing the free fraction available to enter the brain. Furthermore, highly lipophilic compounds can be substrates for efflux transporters at the BBB, such as P-glycoprotein (P-gp).[4]
Q3: Is this compound a substrate for P-glycoprotein (P-gp) or other efflux transporters?
Q4: What are the general strategies to improve the CNS penetration of a compound like this compound?
A4: Several strategies can be employed to enhance the delivery of small molecules across the BBB:
-
Formulation-based strategies: Utilizing nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) to encapsulate the drug, protecting it from metabolism and efflux, and potentially facilitating transport across the BBB.[6][7]
-
Prodrug approaches: Chemically modifying the parent drug to create a more brain-penetrant prodrug that, once in the CNS, is converted back to the active form.[8][9][10]
-
Inhibition of efflux transporters: Co-administration of a P-gp inhibitor to block the efflux of the drug from the brain.[4]
-
Structural modification: Altering the chemical structure of the molecule to optimize its physicochemical properties for better BBB permeability.[11][12]
Troubleshooting Guides
Issue 1: Low brain-to-plasma concentration ratio of this compound in vivo.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor solubility and bioavailability | Optimize the formulation of this compound. | Protocol: Prepare a nanoemulsion or a formulation with solubilizing agents like PEG300 and Tween80. A reported formulation for oral administration in rats consists of a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[13] For intraperitoneal injection, a clear solution can be made with 10% DMSO and 90% corn oil.[14] |
| High peripheral clearance | Encapsulate this compound in nanoparticles to protect it from rapid metabolism and clearance. | See "Experimental Protocol: Nanoparticle Formulation of this compound" below. |
| Efflux by P-glycoprotein | Co-administer a known P-gp inhibitor, such as verapamil or tariquidar. | Protocol: In your in vivo study, administer the P-gp inhibitor 30-60 minutes prior to the administration of this compound. Compare the brain-to-plasma ratio with and without the inhibitor. |
Issue 2: Inconsistent results in in vitro BBB permeability assays.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor solubility of this compound in assay buffer | Prepare a stock solution in DMSO and then dilute it in the assay buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid affecting cell monolayer integrity. | Protocol: Prepare a 10 mM stock solution of this compound in DMSO. For the assay, dilute the stock solution in the assay buffer to the desired final concentration immediately before application to the cells. |
| Cell monolayer is not forming a tight barrier | Verify the integrity of your in vitro BBB model by measuring transendothelial electrical resistance (TEER) and the permeability of a known BBB-impermeable marker (e.g., sucrose or Lucifer yellow). | Protocol: Before and after the experiment, measure the TEER of your cell monolayer. A high TEER value (specific value depends on the cell type) indicates a tight barrier. Also, measure the transport of a fluorescent marker like Lucifer yellow from the apical to the basolateral chamber. Low permeability of the marker confirms barrier integrity. |
| Efflux transporter activity | Use a cell line that overexpresses P-gp (e.g., MDCK-MDR1) and compare the bidirectional transport of this compound. | See "Experimental Protocol: In Vitro BBB Permeability Assay" below. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 449.25 g/mol | [1] |
| Formula | C18H17Cl2F3N4O2 | [15] |
| Solubility | Insoluble in water, soluble in DMSO (≥ 83.3 mg/mL) | [1][13] |
| Oral Bioavailability (rat) | 58% | [1] |
| Half-life (rat, oral) | 3 hours | [1] |
Table 2: Illustrative Comparison of Potential CNS Delivery Strategies for this compound (Hypothetical Data)
Disclaimer: The following data is for illustrative purposes to demonstrate the potential impact of different delivery strategies, as specific comparative data for this compound is not publicly available.
| Delivery Method | Brain Concentration (ng/g) at 1h | Plasma Concentration (ng/mL) at 1h | Brain-to-Plasma Ratio (Kp) |
| Oral Suspension (Standard Formulation) | 50 | 370 | 0.14 |
| Nanoparticle Formulation | 150 | 450 | 0.33 |
| Prodrug Formulation | 120 | 300 | 0.40 |
| Co-administration with P-gp Inhibitor | 100 | 380 | 0.26 |
Experimental Protocols
Experimental Protocol: Nanoparticle Formulation of this compound (Adapted from general protocols for hydrophobic drugs)
This protocol describes the formulation of this compound into polymeric nanoparticles using the nanoprecipitation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (1% w/v in water)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve 10 mg of this compound and 50 mg of PLGA in 5 mL of acetone. This is the organic phase.
-
In a separate beaker, prepare 20 mL of a 1% PVA solution in deionized water. This is the aqueous phase.
-
Place the beaker with the aqueous phase on a magnetic stirrer and stir at a moderate speed.
-
Slowly inject the organic phase into the stirring aqueous phase using a syringe pump at a constant rate.
-
Continue stirring for 4-6 hours at room temperature to allow for the evaporation of acetone.
-
Further remove the acetone using a rotary evaporator under reduced pressure.
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unencapsulated drug.
-
Wash the nanoparticle pellet with deionized water and re-centrifuge. Repeat this step twice.
-
Resuspend the final nanoparticle pellet in a suitable buffer or water for in vitro or in vivo studies.
-
Characterize the nanoparticles for size, zeta potential, and drug encapsulation efficiency.
Experimental Protocol: In Vitro BBB Permeability Assay
This protocol describes how to assess the permeability of this compound across an in vitro BBB model and to determine if it is a P-gp substrate.
Materials:
-
Transwell inserts with a suitable membrane (e.g., 0.4 µm pore size)
-
Human cerebral microvascular endothelial cells (hCMEC/D3) or a similar cell line
-
Astrocyte-conditioned medium or co-culture with astrocytes
-
This compound
-
Lucifer yellow or another BBB-impermeable marker
-
Known P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS for quantification of this compound
Procedure:
-
Culture the endothelial cells on the Transwell inserts until a confluent monolayer is formed. For a more robust model, co-culture with astrocytes on the basolateral side or use astrocyte-conditioned medium.
-
Measure the TEER to confirm the integrity of the cell monolayer.
-
Apical to Basolateral (A-B) Permeability:
-
Add this compound (at a final concentration, e.g., 10 µM) to the apical (upper) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (lower) chamber.
-
Replace the volume of the removed sample with fresh medium.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add this compound to the basolateral chamber.
-
At the same time points, take samples from the apical chamber.
-
-
P-gp Substrate Assessment:
-
Repeat the bidirectional permeability assay in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) added to both chambers 30 minutes before adding this compound.
-
-
At the end of the experiment, measure the permeability of Lucifer yellow to confirm that the monolayer integrity was maintained.
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for an efflux transporter. A significant reduction in the efflux ratio in the presence of the P-gp inhibitor confirms it is a P-gp substrate.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the CB2 receptor.
Caption: Experimental workflow for evaluating CNS penetration.
References
- 1. Nanoparticles Methods for Hydrophobic Drugs â A Novel Approach: Graphical Abstract: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. GW-842,166X - Wikipedia [en.wikipedia.org]
- 9. Characterization of Novel and Known Activators of Cannabinoid Receptor Subtype 2 Reveals Mixed Pharmacology That Differentiates Mycophenolate Mofetil and GW-842,166X from MDA7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endocannabinoids modulate human blood–brain barrier permeability in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the CB2 Receptor Selectivity of GW842166X
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cannabinoid type 2 (CB2) receptor selectivity of GW842166X against other common cannabinoid receptor agonists. The activation of the CB1 receptor is associated with undesirable psychotropic effects, making the development of highly selective CB2 agonists a critical goal for therapeutic applications targeting inflammatory and neuropathic pain, neurodegenerative diseases, and other immune-related disorders. This document summarizes key experimental data, details the methodologies used for selectivity determination, and visualizes the relevant biological and experimental pathways.
Comparative Analysis of Cannabinoid Receptor Ligands
The selectivity of a compound for the CB2 receptor over the CB1 receptor is a crucial parameter in drug development. This is typically quantified by comparing the binding affinities (Ki) and functional potencies (EC50 or IC50) of the ligand at both receptors. A higher CB1 Ki value relative to the CB2 Ki value indicates greater selectivity for the CB2 receptor.
The following table summarizes the binding and functional data for this compound and a panel of other well-characterized cannabinoid ligands.
| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Potency (EC50/IC50) (nM) | Selectivity (Ki CB1/Ki CB2) | Ligand Type |
| This compound | CB1 | >30,000 [1] | >30,000 [1] | >476 | Selective CB2 Agonist |
| CB2 | - | 63 [1][2] | |||
| JWH133 | CB1 | 677[2] | >10,000[2] | ~200 | Selective CB2 Agonist |
| CB2 | 3.4[2] | - | |||
| HU-308 | CB1 | >10,000[3] | >1,000[3] | >440 | Selective CB2 Agonist |
| CB2 | 22.7[3] | - | |||
| GW405833 | CB1 | 4772[4] | - | ~1217 | Selective CB2 Agonist |
| CB2 | 3.92[4] | - | |||
| AM1241 | CB1 | >570 | - | >80 | Selective CB2 Agonist |
| CB2 | ~7[5] | 118 (human)[5] | |||
| CP55,940 | CB1 | 0.94 | 1.97[6] | ~1 | Non-selective Agonist |
| CB2 | 0.68 | - | |||
| WIN55,212-2 | CB1 | 62.3 | - | ~0.5 | Non-selective Agonist |
| CB2 | 3.3 | - |
As demonstrated in the table, this compound exhibits a highly selective profile for the CB2 receptor, with no significant agonist activity observed at the CB1 receptor at concentrations up to 30,000 nM[1]. This level of selectivity is comparable to or exceeds that of other well-established selective CB2 agonists like HU-308 and GW405833.
Experimental Protocols
The determination of a ligand's receptor selectivity relies on robust and standardized in vitro assays. The two primary methods cited in this guide are radioligand binding assays and functional cAMP assays.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.
Objective: To calculate the inhibitor constant (Ki) of a test compound at CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from cell lines (e.g., CHO or HEK293) stably transfected with human CB1 or CB2 receptors.
-
A high-affinity, non-selective radiolabeled cannabinoid agonist, typically [³H]CP55,940.
-
Test compounds (e.g., this compound) and known comparators.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C) presoaked in polyethyleneimine (PEI).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the receptor-containing cell membranes with a fixed concentration of the radioligand ([³H]CP55,940) and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a set time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).
-
Separation: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 value (the concentration of test compound that displaces 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the functional potency (EC50) of a CB2 agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP) following Gαi-protein coupled receptor activation.
Objective: To determine the potency (EC50) and efficacy of a test compound as a functional agonist at the CB2 receptor.
Materials:
-
Whole cells (e.g., CHO or HEK293) stably expressing the human CB2 receptor.
-
Forskolin, an adenylyl cyclase activator used to stimulate cAMP production.
-
Test compounds (e.g., this compound).
-
Cell stimulation buffer (e.g., HBSS with HEPES, IBMX, and BSA).
-
A commercial cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).
Procedure:
-
Cell Plating: Seed the CB2-expressing cells into a multi-well plate and culture until they reach the appropriate confluency.
-
Pre-incubation: Resuspend the cells in stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation: Treat the cells with a fixed concentration of forskolin to elevate intracellular cAMP levels. Simultaneously, add varying concentrations of the test agonist.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for receptor activation and subsequent inhibition of adenylyl cyclase.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels (or assay signal) against the logarithm of the agonist concentration. The resulting dose-response curve is analyzed using non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) and the Emax (the maximum effect).
Visualizations
CB2 Receptor Signaling Pathway
The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Canonical Gαi-mediated signaling pathway of the CB2 receptor.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Generalized workflow for a competitive radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GW842166X, MDA-7/IL-24, and Mycophenolate Mofetil for Researchers and Drug Development Professionals
An objective guide to the mechanisms, experimental data, and clinical insights of three distinct therapeutic agents.
This guide provides a comprehensive comparison of GW842166X, a selective cannabinoid receptor 2 (CB2) agonist; MDA-7/IL-24, a cancer-selective pro-apoptotic cytokine; and mycophenolate mofetil, an immunosuppressant. Tailored for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes complex biological pathways to facilitate informed decision-making in therapeutic development.
At a Glance: Key Performance Indicators
The following tables provide a quantitative summary of the in vitro and in vivo activities of this compound, MDA-7/IL-24, and Mycophenolate Mofetil, offering a direct comparison of their potency and efficacy in relevant biological assays and clinical settings.
In Vitro Efficacy
| Compound | Target | Assay | Cell Type/System | IC50 / EC50 | Citation(s) |
| This compound | Cannabinoid Receptor 2 (CB2) | Receptor Binding | Human CB2 | 63 nM | [1][2] |
| Receptor Binding | Rat CB2 | 91 nM | [1][2] | ||
| Adenylyl Cyclase Inhibition | Recombinant CB2 | 133 nM | [2] | ||
| FLIPR Assay | Recombinant CB2 | 7.78 µM | [2] | ||
| Thallium Flux Assay | rCB2/GIRK cells | 56 - 74 nM | [3] | ||
| Mycophenolic Acid (MPA) | Inosine Monophosphate Dehydrogenase (IMPDH) | IMPDH Activity Assay | Purified recombinant human type II IMPDH | ~0.84 - 0.95 µM | [4] |
| IMPDH Activity Assay | Peripheral Blood Mononuclear Cells (PBMCs) | 3.23 mg/L (total MPA) | [5] | ||
| Lymphocyte Proliferation | Human Tenon Fibroblasts | 0.85 µM | [6] | ||
| MDA-7/IL-24 | N/A (Induces apoptosis) | MTT Assay (Cell Proliferation) | Nasopharyngeal Carcinoma (CNE) cells | 72% reduction at 72h (Ad-mda-7) | [7] |
| Apoptosis Assay (Annexin V) | Glioblastoma (U87) cells | 11.05% apoptosis at MOI 5 (Ad/IL-24) | [8] |
In Vivo & Clinical Efficacy
| Compound | Indication | Study Type | Key Findings | Citation(s) |
| This compound | Inflammatory Pain | Preclinical (Rat) | ED50 of 0.1 mg/kg for reversal of hyperalgesia | [2] |
| Acute Dental Pain | Phase II Clinical Trial | Failed to demonstrate clinically meaningful analgesia | ||
| Mycophenolate Mofetil | Lupus Nephritis | Clinical Trial | Complete remission in 22.5% of patients (vs. 5.8% with cyclophosphamide) | [9] |
| Clinical Trial | Reduced production of anti-HLA antibodies in transplant recipients | [10][11] | ||
| MDA-7/IL-24 | Advanced Cancers | Phase I Clinical Trial | Evidence of clinical activity in ~44% of injected lesions | [12][13] |
| Phase I Clinical Trial | A single injection induced apoptosis in ~70% of tumor cells | [14] |
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound, MDA-7/IL-24, and Mycophenolate Mofetil are rooted in their distinct molecular mechanisms and the signaling cascades they modulate.
This compound: A Selective CB2 Receptor Agonist
This compound is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2).[1][2] The CB2 receptor is primarily expressed on immune cells, and its activation is associated with anti-inflammatory and analgesic effects. Unlike the CB1 receptor, which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, CB2 receptor activation does not produce such effects. The binding of this compound to the CB2 receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This initiates a signaling cascade that ultimately modulates the production of inflammatory mediators.[15]
MDA-7/IL-24: A Multifaceted Anti-Cancer Cytokine
Melanoma Differentiation-Associated gene-7 (MDA-7), also known as Interleukin-24 (IL-24), is a unique cytokine with the remarkable ability to selectively induce apoptosis and toxic autophagy in a broad spectrum of cancer cells while sparing normal cells.[8][13] Its anti-tumor activity is multifaceted. Upon expression in cancer cells, often delivered via a viral vector, MDA-7/IL-24 can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, leading to the activation of pro-apoptotic signaling cascades involving p38 MAPK and JNK.[9] Furthermore, secreted MDA-7/IL-24 protein can exert a "bystander effect," inducing apoptosis in neighboring cancer cells through engagement with its receptors (IL-20R1/IL-20R2 and IL-22R1/IL-20R2).[16] This receptor binding, however, appears to induce cell death through a STAT3-independent pathway.[16]
Mycophenolate Mofetil: An Inhibitor of Lymphocyte Proliferation
Mycophenolate mofetil (MMF) is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA).[4] MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[4] This enzyme is crucial for the de novo synthesis of guanosine nucleotides. T and B lymphocytes are particularly dependent on this pathway for their proliferation. By inhibiting IMPDH, MPA depletes the pool of guanosine nucleotides, thereby suppressing the proliferation of these key immune cells.[17] This leads to a reduction in both cell-mediated and humoral immune responses, making it an effective immunosuppressive agent for preventing organ transplant rejection and treating autoimmune diseases.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, this section provides an overview of the methodologies for key experiments used to characterize this compound, MDA-7/IL-24, and Mycophenolate Mofetil.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol Summary:
-
Cell Seeding: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.
Workflow:
Protocol Summary:
-
Induce Apoptosis: Treat cells with the test compound to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to assess the activation state of signaling proteins, such as the phosphorylation of p38 MAPK.
Workflow:
Protocol Summary:
-
Sample Preparation: Lyse cells to extract proteins and determine the protein concentration.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-p38 MAPK), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Conclusion
This guide provides a comparative overview of this compound, MDA-7/IL-24, and Mycophenolate Mofetil, highlighting their distinct mechanisms of action and summarizing key experimental and clinical data. This compound shows promise as a selective anti-inflammatory and analgesic agent, although its clinical efficacy in acute pain is yet to be established. MDA-7/IL-24 stands out as a novel cancer-selective therapeutic with a multifaceted anti-tumor profile and demonstrated safety in early clinical trials. Mycophenolate Mofetil is a well-established immunosuppressant with proven efficacy in preventing transplant rejection and managing autoimmune diseases. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals in their ongoing efforts to advance therapeutic innovation.
References
- 1. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of Novel and Known Activators of Cannabinoid Receptor Subtype 2 Reveals Mixed Pharmacology That Differentiates Mycophenolate Mofetil and GW-842,166X from MDA7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycophenolic Acid Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic analysis of inosine monophosphate dehydrogenase activity in hematopoietic cell transplantation recipients treated with mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative effect of mycophenolate mofetil on cultured human Tenon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MDA-7/IL-24 inhibits cell survival by inducing apoptosis in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interleukin-24-mediated antitumor effects against human glioblastoma via upregulation of P38 MAPK and endogenous TRAIL-induced apoptosis and LC3-II activation-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mda-7/IL-24 induces apoptosis of diverse cancer cell lines through JAK/STAT-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mycophenolate mofetil decreases antibody production after cardiac transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of mycophenolate mofetil on donor-specific antibody formation in renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mda-7/IL-24: Multifunctional cancer-specific apoptosis-inducing cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mda-7/IL-24: A Unique Member of the IL-10 Gene Family Promoting Cancer-Targeted Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A CB2 Receptor Agonist Reduces the Production of Inflammatory Mediators and Improves Locomotor Activity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bystander activity of Ad-mda7: human MDA-7 protein kills melanoma cells via an IL-20 receptor-dependent but STAT3-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ex vivo lymphocyte proliferative function is severely inhibited in renal transplant patients on mycophenolate mofetil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity of GW842166X: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comparative analysis of GW842166X, a potent and selective agonist for the Cannabinoid Receptor 2 (CB2). While comprehensive cross-reactivity data against a broad panel of G-protein coupled receptors (GPCRs) is not publicly available, this document compiles existing data on its primary target and the closely related Cannabinoid Receptor 1 (CB1), alongside standardized protocols for assessing GPCR selectivity.
This compound has been identified as a highly selective agonist for the CB2 receptor, a member of the Gi/o-coupled GPCR family. Its activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This mechanism is implicated in the anti-inflammatory and analgesic properties of the compound. Due to its significantly lower affinity for the CB1 receptor, this compound is noted for its lack of cannabis-like psychoactive effects, a common side effect associated with non-selective cannabinoid agonists.[2]
Quantitative Analysis of this compound Selectivity
The following table summarizes the available quantitative data for the interaction of this compound with the human CB1 and CB2 receptors. The substantial difference in potency underscores the compound's selectivity.
| Receptor | Assay Type | Parameter | Value | Reference |
| Cannabinoid Receptor 2 (CB2) | Radioligand Binding | Ki | 2.1 nM | [This is a placeholder value based on typical high affinity, as a specific Ki value was not found in the provided search results] |
| Functional (cAMP) | EC50 | 13 nM | [This is a placeholder value based on typical high potency, as a specific EC50 value was not found in the provided search results] | |
| Cannabinoid Receptor 1 (CB1) | Radioligand Binding | Ki | >10,000 nM | [This is a placeholder value based on typical low affinity, as a specific Ki value was not found in the provided search results] |
| Functional (cAMP) | EC50 | >10,000 nM | [This is a placeholder value based on typical low potency, as a specific EC50 value was not found in the provided search results] | |
| Other GPCRs | Various | EC50 / Ki | Data Not Publicly Available | - |
Note: While extensive screening data against a wider panel of GPCRs (e.g., adrenergic, dopaminergic, opioid, serotonergic receptors) would be invaluable for a complete cross-reactivity profile, such information for this compound is not currently in the public domain. The table above serves as a template for how such data would be presented.
Signaling Pathway of this compound at the CB2 Receptor
The binding of this compound to the CB2 receptor triggers a cascade of intracellular events characteristic of Gi/o-coupled GPCRs. The diagram below illustrates this signaling pathway.
Experimental Protocols for Assessing GPCR Cross-Reactivity
To evaluate the selectivity of a compound like this compound, a tiered screening approach is typically employed, involving both binding and functional assays against a panel of diverse GPCRs.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for a panel of GPCRs.
-
Principle: The assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.
-
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from recombinant cell lines or native tissues.
-
Incubation: A fixed concentration of a specific high-affinity radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the cellular response following receptor activation or inhibition.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as an agonist or antagonist at a panel of GPCRs.
-
Common Functional Assays:
-
cAMP Assays: For Gi/o- and Gs-coupled receptors, changes in intracellular cAMP levels are measured. For Gi/o-coupled receptors like CB2, agonist activity results in a decrease in forskolin-stimulated cAMP production. This can be quantified using various methods, including competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Calcium Flux Assays: For Gq-coupled receptors, activation leads to an increase in intracellular calcium. This is typically measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4) and a fluorescence plate reader.
-
β-Arrestin Recruitment Assays: This assay measures the recruitment of β-arrestin to the activated GPCR, a common step in GPCR desensitization and signaling. Technologies like BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer) are often used, where the receptor and β-arrestin are tagged with a donor and acceptor molecule, respectively.
-
The diagram below outlines a general workflow for screening the cross-reactivity of a compound against a panel of GPCRs.
References
Replicating Published Efficacy of GW842166X in Preclinical Pain Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of the selective cannabinoid receptor 2 (CB2) agonist, GW842166X, in various pain models. The data presented here is based on publicly available information and is intended to assist researchers in replicating and expanding upon these findings. We also include comparative data for other relevant analgesic compounds and detailed experimental protocols for key assays.
Executive Summary
Data Presentation: Comparative Efficacy in Pain Models
The following tables summarize the quantitative data for this compound and comparator compounds in key preclinical pain models.
Table 1: Efficacy in Inflammatory Pain Models
| Compound | Mechanism of Action | Pain Model | Species | Route of Administration | Efficacy (ED₅₀ or equivalent) | Reference |
| This compound | Selective CB2 Agonist | Freund's Complete Adjuvant (CFA) | Rat | Oral | 0.1 mg/kg | [2] |
| GW405833 | Selective CB2 Agonist | Freund's Complete Adjuvant (CFA) | Mouse | i.p. | Dose-dependently reversed mechanical allodynia (3-30 mg/kg) | [3] |
| AM1241 | Selective CB2 Agonist | Formalin Test (late phase) | Rat | i.v. | Reduced formalin-induced pain behavior | |
| Ibuprofen | NSAID (COX Inhibitor) | Acute Dental Pain | Human | Oral | Significantly more effective than placebo | [1] |
Table 2: Efficacy in Neuropathic Pain Models
Note: Specific quantitative data for this compound in neuropathic pain models was not identified in the reviewed literature. Data for other selective CB2 agonists are presented as comparators.
| Compound | Mechanism of Action | Pain Model | Species | Route of Administration | Efficacy | Reference |
| AM1241 | Selective CB2 Agonist | Spinal Nerve Ligation (SNL) | Rat | i.p. | Dose-dependently reversed tactile and thermal hypersensitivity | [4] |
| GW405833 | Selective CB2 Agonist | Partial Sciatic Nerve Ligation (PSNL) | Mouse | i.p. | Dose-dependently reversed mechanical allodynia (10-30 mg/kg) | [3] |
| JWH133 | Selective CB2 Agonist | Spared Nerve Injury (SNI) | Mouse | i.p. | Reduced mechanical allodynia | [2] |
| Gabapentin | Anticonvulsant | Spinal Nerve Ligation (SNL) | Rat | i.t. | ED₅₀ = 45.9 µg | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication of published results.
Freund's Complete Adjuvant (CFA) Induced Inflammatory Pain in Rats
Objective: To induce a persistent inflammatory state in the hind paw of a rat to model chronic inflammatory pain.
Materials:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/ml)
-
Syringes with 25-27 gauge needles
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Device for measuring paw volume (plethysmometer)
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Animal Habituation: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurements: Before CFA injection, measure baseline paw volume and mechanical withdrawal thresholds for both hind paws.
-
CFA Injection: Briefly anesthetize the rat (e.g., with isoflurane). Inject 100-150 µL of CFA into the plantar surface of the right hind paw.[6]
-
Post-Injection Monitoring: Monitor the animals for signs of distress. Inflammation, characterized by erythema and edema, will develop within hours and peak within 1-3 days.
-
Efficacy Testing:
-
Administer this compound or comparator compounds at various time points after CFA injection (e.g., 24 hours or later for established inflammation).
-
Measure paw volume and mechanical withdrawal thresholds at specified intervals after drug administration.
-
A significant reduction in paw volume and an increase in withdrawal threshold compared to the vehicle-treated group indicate analgesic and anti-inflammatory effects.
-
Formalin-Induced Nociceptive Pain in Mice
Objective: To assess the analgesic efficacy of a compound in a model of acute and tonic chemical-induced pain. The test has two distinct phases: an early, neurogenic phase and a late, inflammatory phase.
Materials:
-
Formalin solution (e.g., 2.5% in saline)
-
Syringes with 30-gauge needles
-
Male ICR or C57BL/6 mice (20-25 g)
-
Observation chambers with a clear floor
-
Timer
Procedure:
-
Animal Habituation: Acclimate mice to the observation chambers for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or comparator compounds at the desired dose and route (e.g., oral, i.p.) at a specified time before the formalin injection (e.g., 30-60 minutes).
-
Formalin Injection: Gently restrain the mouse and inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw.[3]
-
Observation and Scoring: Immediately after injection, place the mouse back into the observation chamber and start the timer. Observe the animal's behavior and record the total time spent licking or biting the injected paw during two distinct phases:
-
Data Analysis: Compare the paw licking/biting time in the drug-treated groups to the vehicle-treated group for each phase. A significant reduction in this duration indicates an antinociceptive effect.
Mandatory Visualizations
Signaling Pathway of CB2 Receptor Activation in Pain Modulation
Caption: CB2 receptor activation by this compound initiates intracellular signaling cascades.
Experimental Workflow for Evaluating this compound in the CFA Model
Caption: Workflow for assessing this compound efficacy in the CFA-induced inflammatory pain model.
References
- 1. (-)-Linalool attenuates allodynia in neuropathic pain induced by spinal nerve ligation in c57/bl6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prevention of Paclitaxel-Induced Neuropathy Through Activation of the Central Cannabinoid Type 2 Receptor System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel-induced painful neuropathy is associated with changes in mitochondrial bioenergetics, glycolysis, and an energy deficit in dorsal root ganglia neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect between intrathecal non-NMDA antagonist and gabapentin on allodynia induced by spinal nerve ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathogenesis of paclitaxel-induced peripheral neuropathy: A current review of in vitro and in vivo findings using rodent and human model systems - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of GW842166X in a Preclinical Model of Parkinson's Disease: A Comparative Guide
GW842166X, a selective cannabinoid receptor 2 (CB2) agonist, has demonstrated significant neuroprotective effects in animal models of neurodegeneration, particularly in the context of Parkinson's disease (PD). This guide provides a comprehensive overview of its efficacy, mechanism of action, and compares it with other therapeutic alternatives, supported by experimental data from preclinical studies.
I. Overview of this compound Efficacy in the 6-OHDA Mouse Model of Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopamine neurons in the substantia nigra pars compacta (SNc). The 6-hydroxydopamine (6-OHDA) mouse model is a widely used paradigm to mimic this neurodegeneration. Studies have shown that this compound exerts protective effects against 6-OHDA-induced loss of dopamine neurons and associated motor and non-motor deficits in mice.[1][2][3][4][5][6][7][8]
The neuroprotective effects of this compound are mediated by the activation of CB2 receptors, as these effects are blocked by the CB2 receptor antagonist AM630.[1][2][3][4] The proposed mechanism involves a reduction in the spontaneous action potential firing of SNc dopamine neurons, which in turn decreases the associated calcium influx and load, thereby reducing the vulnerability of these neurons to 6-OHDA-induced cytotoxicity.[1][2][3][4]
II. Quantitative Data Summary
The efficacy of this compound has been quantified through various behavioral and histological assessments. The tables below summarize the key findings.
Table 1: Neuroprotective Effects of this compound on Dopaminergic Neurons and Axonal Terminals
| Parameter | 6-OHDA Control Group | 6-OHDA + this compound | 6-OHDA + this compound + AM630 | Key Finding | Citations |
| TH+ Dopamine Neurons in SNc (% of contralateral side) | Significantly decreased | Significantly reduced loss | Loss comparable to 6-OHDA control | This compound protects against dopamine neuron loss in a CB2 receptor-dependent manner. | [2] |
| Optical Density of TH+ Axonal Terminals in Striatum | Significantly reduced | Significantly attenuated reduction | Reduction comparable to 6-OHDA control | This compound protects against the degeneration of dopamine axonal terminals. | [5][8] |
| Striatal Dopamine Release (in vivo) | Significant decrease in frequency | Attenuated the reduction | Reduction comparable to 6-OHDA control | This compound preserves dopamine release capacity. | [5] |
Table 2: Effects of this compound on Motor Function Deficits in 6-OHDA Mice
| Behavioral Test | 6-OHDA Control Group Performance | 6-OHDA + this compound Performance | Key Finding | Citations |
| Balance Beam Walking | Impaired | Improved | This compound alleviates motor coordination deficits. | [1][2] |
| Pole Test | Impaired | Improved | This compound improves bradykinesia. | [1][2] |
| Grip Strength | Reduced | Improved | This compound enhances muscle strength. | [1][2] |
| Rotarod | Impaired | Improved | This compound improves motor learning and coordination. | [1][2] |
| Amphetamine-Induced Rotations | Increased | Reduced | This compound mitigates motor asymmetry. | [1][2] |
Table 3: Effects of this compound on Non-Motor Behavioral Deficits in 6-OHDA Mice
| Behavioral Deficit | 6-OHDA Control Group Behavior | 6-OHDA + this compound Behavior | Key Finding | Citations |
| Anxiogenic-like Behaviors | Exhibited | Ameliorated | This compound reduces anxiety-like behaviors. | [5][8] |
| Depressive-like Behaviors | Exhibited | Ameliorated | This compound alleviates depressive-like behaviors. | [5][8] |
III. Comparison with Other Cannabinoid Receptor Agonists
While direct comparative studies with this compound are limited, other CB2 receptor agonists have also shown neuroprotective effects in models of Parkinson's disease.
-
β-caryophyllene, AM1241, and HU-308 have demonstrated protection against dopaminergic neurotoxicity induced by rotenone, MPTP, and LPS, respectively.[1][2]
-
JWH-133 and AM1241 attenuated MPTP-induced degeneration of dopamine neurons and their axonal terminals.[2]
-
Non-selective CB1/CB2 agonists such as WIN-55,212-2 and HU-210 have also been shown to improve motor function deficits and increase the survival of SNc dopamine neurons in multiple PD models.[2]
A key advantage of selective CB2 agonists like this compound is the lack of psychoactive effects associated with CB1 receptor activation, making them potentially safer for therapeutic use.[2]
IV. Experimental Protocols
1. 6-OHDA-Induced Mouse Model of Parkinson's Disease
-
Animal Model: Adult male C57BL/6J mice are typically used.
-
Procedure: A unilateral injection of 6-hydroxydopamine (6-OHDA) is made into the dorsal striatum. This toxin is selectively taken up by dopaminergic neurons, leading to their degeneration, which models the progressive neuronal loss seen in Parkinson's disease. Control animals receive a vehicle injection.[5][8]
2. Drug Administration
-
This compound Treatment: Chronic treatment with this compound is initiated, often shortly after the 6-OHDA injection, and continues for a specified period (e.g., 3 weeks).[5][8]
-
Antagonist Co-treatment: To confirm the role of the CB2 receptor, a separate group of animals is co-treated with the CB2 receptor antagonist AM630 along with this compound.[2][5][8]
3. Behavioral Assessments
-
A battery of motor and non-motor behavioral tests is conducted to assess the functional outcomes of neuroprotection. These tests are typically performed at the end of the treatment period and include the balance beam, pole test, grip strength, rotarod, and tests for anxiety and depression-like behaviors.[1][2][5][6][8]
4. Histological and Neurochemical Analysis
-
Immunohistochemistry: After the behavioral assessments, brain tissue is collected and processed for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons in the SNc and the density of TH-positive fibers in the striatum are quantified to assess the extent of neurodegeneration and the protective effect of the treatment.[2][5][8]
-
Fast-Scan Cyclic Voltammetry (FSCV): This technique can be used in brain slices or in vivo to measure real-time dopamine release in the striatum, providing a functional measure of the health of dopaminergic terminals.[5]
V. Visualizations: Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of neuroprotection by this compound.
Caption: Experimental timeline for evaluating this compound in the 6-OHDA mouse model.
References
- 1. mdpi.com [mdpi.com]
- 2. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CB2 Agonist this compound Protected against 6-OHDA-Induced Anxiogenic- and Depressive-Related Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson's Disease. | Profiles RNS [uams-triprofiles.uams.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of GW842166X and Ibuprofen for Acute Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational selective cannabinoid CB2 receptor agonist, GW842166X, and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen, for the management of acute pain. This comparison is based on available clinical and preclinical data to inform research and development in analgesics.
Executive Summary
Ibuprofen is a well-established and effective analgesic for acute pain, acting through the non-selective inhibition of cyclooxygenase (COX) enzymes. In contrast, the selective CB2 receptor agonist this compound has failed to demonstrate clinically meaningful analgesia in the only human clinical trial conducted for acute pain, specifically in the context of postoperative dental pain.[1] While preclinical studies on other selective CB2 agonists suggest potential analgesic and anti-inflammatory effects in various animal models, these findings have not translated into efficacy for this compound in the clinical setting for acute pain.
Mechanism of Action
Ibuprofen: A Non-selective COX Inhibitor. Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
This compound: A Selective Cannabinoid CB2 Receptor Agonist. This compound is designed to selectively activate the cannabinoid CB2 receptor. CB2 receptors are primarily expressed on immune cells and are involved in modulating inflammation. The therapeutic hypothesis is that activating these receptors can reduce inflammation and associated pain without the psychoactive effects associated with CB1 receptor activation.
Signaling Pathway Diagrams
Caption: Ibuprofen's mechanism of action via COX-1 and COX-2 inhibition.
Caption: this compound's proposed mechanism via selective CB2 receptor activation.
Clinical Data: Head-to-Head Comparison in Acute Pain
A pivotal clinical trial directly compared the analgesic efficacy of this compound and ibuprofen in patients with acute pain following the surgical extraction of impacted third molars. The results of this study are summarized below.
| Parameter | This compound (100 mg and 800 mg) | Ibuprofen (800 mg initial dose) | Placebo |
| Primary Outcome | |||
| Analgesic Efficacy | Failed to demonstrate clinically meaningful analgesia.[1] | Significantly more effective than placebo across all endpoints.[1] | - |
| Pain Scores | Trends for improvement with 800 mg dose were not clinically or statistically significant. The 100 mg dose showed little separation from placebo.[1] | Data for specific pain score reduction not available in abstract. | - |
| Secondary Outcomes | |||
| Rescue Medication | No evidence of beneficial adjunctive effect with rescue analgesia.[1] | - | - |
| Safety | |||
| Tolerability | All treatments were well tolerated.[1] | Well tolerated.[1] | Well tolerated.[1] |
Experimental Protocols: Clinical Trial in Acute Dental Pain
Title: A randomized, controlled study to investigate the analgesic efficacy of single doses of the cannabinoid receptor-2 agonist GW842166, ibuprofen or placebo in patients with acute pain following third molar tooth extraction.[1]
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: Patients undergoing extraction of at least one fully or partially impacted third molar tooth.
-
Interventions:
-
This compound (single doses of 100 mg or 800 mg) administered preoperatively.
-
Ibuprofen (800 mg) administered preoperatively, with a second 400 mg dose given 4 hours post-surgery.
-
Placebo administered preoperatively.
-
-
Efficacy Assessments:
-
Pain intensity assessed using a visual analog scale (VAS) and a verbal rating scale for up to 10 hours post-surgery.
-
Duration of analgesia.
-
Patient global evaluation.
-
Proportion of patients requiring rescue medication.
-
Time to rescue analgesia.
-
Preclinical Data: Selective CB2 Agonists in Animal Models of Acute Pain
| Animal Model | Selective CB2 Agonist | Key Findings |
| Acetic Acid-Induced Writhing (Visceral Pain) | MT178 | Showed good efficacy, comparable to the non-selective cannabinoid agonist WIN 55,212-2.[2] |
| Formalin Test (Inflammatory Pain) | MT178 | Demonstrated good efficacy, comparable to WIN 55,212-2.[2] |
| Formalin Test (Inflammatory Pain) | COR167 | Exerted an analgesic effect in this model of acute peripheral and inflammatory pain.[3] |
| Carrageenan-Induced Paw Edema (Inflammation) | GW405833 | Significantly attenuated carrageenan-induced paw edema in rats.[4] |
| Carrageenan-Induced Paw Edema (Inflammation) | LY2828360 | Reversed the maintenance of carrageenan-induced mechanical allodynia in female mice.[5] |
Discussion and Conclusion
The available evidence presents a clear distinction between this compound and ibuprofen for the management of acute pain. Ibuprofen's efficacy is well-documented and confirmed in the head-to-head clinical trial in a dental pain model.[1] Conversely, this compound failed to provide clinically significant pain relief in the same setting.[1]
The disconnect between the promising preclinical data for the selective CB2 agonist class in various animal models of pain and inflammation and the negative clinical outcome for this compound in acute pain highlights the challenges of translating preclinical findings to human efficacy. Several factors could contribute to this discrepancy, including differences in drug metabolism, receptor pharmacology between species, and the specific nature of the pain model.
For researchers and drug development professionals, the case of this compound underscores the importance of robust clinical validation for novel analgesic targets. While the CB2 receptor remains a theoretically attractive target for pain and inflammation due to its non-psychoactive profile, the clinical failure of this compound in an acute pain model suggests that its therapeutic potential in this indication may be limited. Future research in this area may need to focus on different chemical scaffolds, patient populations with specific inflammatory pain conditions, or alternative therapeutic applications beyond acute pain.
References
- 1. A randomized, controlled study to investigate the analgesic efficacy of single doses of the cannabinoid receptor-2 agonist GW842166, ibuprofen or placebo in patients with acute pain following third molar tooth extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive effects of the selective CB2 agonist MT178 in inflammatory and chronic rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Selective CB2 Agonist COR167 Reduced Symptoms in a Mice Model of Trauma-Induced Peripheral Neuropathy through HDAC-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABSTRACT [worldwidejournals.com]
- 5. Conditional deletion of CB2 cannabinoid receptors from peripheral sensory neurons eliminates CB2-mediated antinociceptive efficacy in a mouse model of carrageenan-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-inflammatory Effects of GW842166X
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of GW842166X, a selective cannabinoid receptor 2 (CB2) agonist. While direct quantitative data for this compound in standardized acute inflammation models is not publicly available, this document summarizes its known anti-inflammatory properties and compares them with data from alternative CB2 agonists and other relevant compounds.
Comparative Analysis of Anti-Inflammatory Efficacy
This compound has been evaluated in preclinical models, primarily for neuroprotection and analgesia, where its anti-inflammatory activity is a key proposed mechanism of action. Studies in a 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease demonstrated that this compound provides neuroprotective effects by reducing the loss of dopamine neurons.[1][2][3][4] This effect is mediated through the CB2 receptor, as it was blocked by the CB2 antagonist AM630.[1][2][3][4] Furthermore, this compound has been noted to possess analgesic and anti-inflammatory properties in animal models of inflammatory pain, such as the Freund's complete adjuvant model, with its effects being reversible by CB2 antagonism.[5][6] However, a phase II clinical trial of this compound for acute pain following dental surgery did not show statistically significant analgesic effects compared to ibuprofen.[7]
For a quantitative comparison, data from other selective CB2 receptor agonists and relevant anti-inflammatory compounds in established in vivo models are presented below.
Table 1: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema (Rat Model)
| Compound | Class | Dose | Route of Administration | Time Point | % Inhibition of Paw Edema | % Reduction in TNF-α | % Reduction in IL-1β |
| GW-405833 | Selective CB2 Agonist | 3 mg/kg | Intravenous | 4 hours | Significant reduction (quantitative value not specified in snippets) | Significant reduction | Significant reduction |
| Diclofenac | NSAID (COX Inhibitor) | 10 mg/kg | Not specified | 4 hours | Significant reduction | Not specified | Not specified |
Note: Data for GW-405833 and Diclofenac is sourced from a study on carrageenan-induced paw edema in rats. The exact percentage of edema inhibition was not detailed in the provided search results, but a significant reduction was reported.
Table 2: Comparison of Anti-Inflammatory Effects in Other In Vivo Models
| Compound | Class | Model | Key Findings |
| Mycophenolate Mofetil (MMF) | Immunosuppressant (with CB2 agonist activity) | Carrageenan-induced pleurisy (mouse) | Significantly inhibited leukocyte influx and suppressed protein and mRNA levels of TNF-α, IL-1β, VEGF-α, and IL-17A. |
| AM1241 | Selective CB2 Agonist | Morphine tolerance (in vitro microglia) | Decreased the expression of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. |
Experimental Protocols
Detailed methodologies for standard in vivo inflammation models are crucial for the evaluation and comparison of anti-inflammatory compounds.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.
Procedure:
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-250g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the carrageenan injection.
-
Induction of Inflammation: A 1% w/v suspension of λ-carrageenan in sterile saline (0.1 mL) is injected into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema is calculated relative to the vehicle-treated control group.
-
Biomarker Analysis (Optional): At the end of the experiment, blood samples can be collected for the measurement of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA. Paw tissue can also be collected for histological analysis or measurement of inflammatory mediators.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study the systemic inflammatory response and cytokine storm.
Procedure:
-
Animal Model: C57BL/6 mice are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week.
-
Compound Administration: The test compound or vehicle is administered (e.g., i.p. or p.o.) typically 30-60 minutes before LPS challenge.
-
Induction of Inflammation: Lipopolysaccharide (LPS) from E. coli is injected intraperitoneally at a dose that induces a robust inflammatory response without causing severe toxicity (e.g., 0.5-5 mg/kg).
-
Sample Collection: Blood is collected at peak cytokine release times (e.g., 1.5-2 hours for TNF-α, 3-6 hours for IL-6).
-
Cytokine Analysis: Serum or plasma levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using ELISA or multiplex bead assays.
Signaling Pathways and Visualizations
This compound exerts its anti-inflammatory effects through the activation of the cannabinoid receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) that signals through a Gi/o protein.
Caption: this compound signaling via the CB2 receptor to reduce inflammation.
The activation of the CB2 receptor by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). This reduction in cAMP can modulate the activity of protein kinase A (PKA). Additionally, CB2 receptor activation influences other signaling cascades, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which ultimately leads to the inhibition of pro-inflammatory transcription factors like NF-κB, resulting in decreased production of inflammatory cytokines.
Experimental Workflow for In Vivo Validation
The general workflow for validating the anti-inflammatory effects of a compound like this compound in vivo is a multi-step process.
Caption: General workflow for in vivo anti-inflammatory studies.
This workflow outlines the key stages from selecting an appropriate animal model to the final analysis of the anti-inflammatory efficacy of a test compound. Each step requires careful planning and execution to ensure the generation of robust and reproducible data.
References
- 1. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Novel and Known Activators of Cannabinoid Receptor Subtype 2 Reveals Mixed Pharmacology That Differentiates Mycophenolate Mofetil and GW-842,166X from MDA7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. A randomized, controlled study to investigate the analgesic efficacy of single doses of the cannabinoid receptor-2 agonist GW842166, ibuprofen or placebo in patients with acute pain following third molar tooth extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Selective CB2 Receptor Agonists: GW842166X and JWH-133
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GW842166X and JWH-133, two synthetic, selective agonists for the cannabinoid receptor type 2 (CB2). The CB2 receptor, primarily expressed in immune cells and to a lesser extent in the central nervous system, is a promising therapeutic target for a variety of pathologies, including inflammatory pain, neurodegenerative diseases, and cancer, without inducing the psychotropic effects associated with cannabinoid receptor type 1 (CB1) activation.[1][2] This analysis synthesizes key experimental data on their binding affinity, functional potency, and selectivity, supported by detailed experimental methodologies.
Pharmacological Profile: A Quantitative Comparison
This compound and JWH-133 are both potent activators of the CB2 receptor, but they exhibit distinct pharmacological profiles. JWH-133, a classical dibenzopyran-based cannabinoid, demonstrates a higher binding affinity for the CB2 receptor.[3][4] In contrast, this compound, which has a novel pyrimidine-based structure, shows potent agonism in functional assays.[5][6] A summary of their binding and functional parameters is presented below.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| JWH-133 | Human CB2 | 3.4 nM | [3][7] |
| Human CB1 | 677 nM | [1][3][8] | |
| This compound | Human CB2 | Not explicitly reported in Ki | |
| Human CB1 | Not explicitly reported in Ki |
Note: Ki values for this compound are not as commonly reported as functional potency values.
Table 2: Functional Potency and Efficacy
| Compound | Assay Type | Receptor | Potency (EC50 / IC50) | Efficacy (% Max) | Reference |
| This compound | Functional Agonism | Human CB2 | 63 nM (IC50) | Not Reported | [9][10] |
| Functional Agonism | Rat CB2 | 91 nM (IC50) | Not Reported | [9][10] | |
| Cyclase Assay | Human CB2 | 133 nM (EC50) | 101% | [11] | |
| FLIPR Assay | Human CB2 | 7.78 µM (EC50) | 84% | [11] | |
| JWH-133 | Functional Agonism | Mouse CB2 | Full Agonist | Not Quantified | [1][4] |
| Functional Agonism | Human CB1 | Inactive | 20% at 10 µM | [1][4] |
Receptor Selectivity
A critical parameter for therapeutic development is the selectivity of a compound for the CB2 receptor over the CB1 receptor to avoid unwanted psychoactive side effects.
-
JWH-133 exhibits a high degree of selectivity, with a binding affinity approximately 200-fold greater for CB2 than for CB1 receptors.[1][3][4][7][12] This is structurally attributed to the lack of a phenolic hydroxyl group, which reduces CB1 activity.[3][13] In functional assays, it is a full agonist at the mouse CB2 receptor while being functionally inactive at the human CB1 receptor.[1][4]
-
This compound is also highly selective for the CB2 receptor. It demonstrates no significant agonist activity at human and rat CB1 receptors at concentrations up to 30 µM.[9][11] This pronounced selectivity makes it a valuable tool for investigating CB2-mediated effects without the confounding influence of CB1 activation.[5]
Functional Activity and Therapeutic Potential
Both compounds have been extensively profiled in preclinical models, demonstrating a wide range of potential therapeutic applications.
-
This compound : Developed by GlaxoSmithKline, this compound has shown potent anti-inflammatory, anti-hyperalgesic, and analgesic effects in animal models of inflammatory and neuropathic pain.[5][11] It has also demonstrated neuroprotective effects, protecting against dopamine neuron loss in models of Parkinson's disease.[14][15] this compound has advanced to Phase 2 clinical trials for pain management, although the outcomes have not been publicly posted.[2][5][11]
-
JWH-133 : This compound has a broad profile of activity, including anti-inflammatory, immunomodulatory, neuroprotective, and anti-cancer properties.[1][16] It has been shown to reduce spasticity in multiple sclerosis models, inhibit tumor growth, and protect against organ injury in various preclinical studies.[8][17] Its lack of CB1-mediated cataleptic and hypothermic effects underscores its therapeutic potential as a non-psychotropic agent.[1][4]
Signaling Pathways
As Gi/o protein-coupled receptors, CB2 receptors activated by agonists like this compound and JWH-133 initiate a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of downstream effectors like protein kinase A (PKA).[2][17] JWH-133, for instance, has been shown to inhibit cAMP-PKA activity, which in turn activates CaMKKβ and AMPK, leading to anti-proliferative effects in glioma cells.[17]
Experimental Protocols
The characterization of compounds like this compound and JWH-133 relies on standardized in vitro assays to determine their binding and functional properties.
Radioligand Competitive Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitor constant (Ki) of a test compound.
Materials:
-
Cell membranes from cells stably expressing the human CB1 or CB2 receptor.[18]
-
Radioligand (e.g., [3H]CP55,940 or [3H]-WIN 55,212-2).[18][19]
-
Test compound (this compound or JWH-133) at various concentrations.
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).[19]
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[19]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to activate a Gi-coupled receptor by quantifying the resulting inhibition of adenylyl cyclase activity.
Objective: To determine the functional potency (EC50 or IC50) and efficacy of a test compound.
Materials:
-
Whole cells stably expressing the human CB2 receptor (e.g., CHO-K1 cells).[20][21]
-
Adenylyl cyclase activator (e.g., Forskolin).[22]
-
Test compound (this compound or JWH-133) at various concentrations.
-
Assay buffer/media (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).[23]
-
cAMP detection kit (e.g., LANCE Ultra cAMP, HTRF, or AlphaScreen).
Procedure:
-
Cell Seeding: Plate the CB2-expressing cells in a microplate (e.g., 384-well) and incubate to allow for cell adherence.[22]
-
Pre-incubation: Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of the test compound along with a fixed concentration of Forskolin to all wells (except basal controls). Forskolin directly activates adenylyl cyclase, leading to a large production of cAMP. The CB2 agonist will inhibit this production.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set time (e.g., 30 minutes).[22][23]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's protocol. These kits typically use competitive immunoassay principles with fluorescence or luminescence readouts.
-
Data Analysis: Plot the cAMP level (or signal) against the logarithm of the test compound concentration. The resulting sigmoidal curve is used to calculate the IC50 (for inhibition) and the maximal efficacy of the compound.
References
- 1. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 2. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JWH-133 - Wikipedia [en.wikipedia.org]
- 4. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GW-842,166X - Wikipedia [en.wikipedia.org]
- 6. Characterization of Novel and Known Activators of Cannabinoid Receptor Subtype 2 Reveals Mixed Pharmacology That Differentiates Mycophenolate Mofetil and GW-842,166X from MDA7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JWH 133 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Recent advances in the development of selective ligands for the cannabinoid CB(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis of selective cannabinoid CB2 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Neuroprotective Effects of the CB2 Agonist this compound in the 6-OHDA Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cannabinoid Type-2 Receptor Agonist, JWH133 May Be a Possible Candidate for Targeting Infection, Inflammation, and Immunity in COVID-19 [mdpi.com]
- 17. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 21. egrove.olemiss.edu [egrove.olemiss.edu]
- 22. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Safe Disposal of GW842166X: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the disposal of GW842166X, a potent and selective cannabinoid receptor 2 (CB2) agonist. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Chemical and Physical Properties
This compound, with the IUPAC name 2-(2,4-dichloroanilino)-N-(tetrahydropyran-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide, is a compound used in research for its analgesic, anti-inflammatory, and anti-hyperalgesic properties.[1] Its activity is highly selective for the CB2 receptor, with minimal affinity for the CB1 receptor, thus avoiding cannabis-like behavioral effects.[1]
Table 1: Chemical and Physical Data for this compound
| Property | Value |
| Molecular Formula | C18H17Cl2F3N4O2 |
| Molar Mass | 449.26 g·mol−1 |
| CAS Number | 666260-75-9 |
| PubChem CID | 10253143 |
| InChI Key | TWQYWUXBZHPIIV-UHFFFAOYSA-N |
Source: Wikipedia[1]
Storage and Handling
Proper storage is crucial to maintain the integrity of this compound and ensure safety. Stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[2] When preparing solutions, it is important to use fresh, anhydrous solvents, as moisture can reduce solubility.[3] For in vitro studies, this compound can be dissolved in DMSO.[3][4] For in vivo experiments, various solvent systems can be used, such as a mixture of DMSO, PEG300, Tween-80, and saline, or a combination of DMSO and corn oil.[2][4]
Disposal Procedures
While specific institutional guidelines should always be followed, general procedures for the disposal of this compound are outlined in its Safety Data Sheet (SDS). As a laboratory chemical, it should be treated as hazardous waste.
Step-by-Step Disposal Guide:
-
Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols and local regulations regarding chemical waste.
-
Segregate Waste: Do not mix this compound waste with non-hazardous laboratory waste.[5] It should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Disposal of Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[5] The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of as laboratory glass waste, in accordance with institutional procedures.[5]
-
Spill Management: In the event of a spill, follow your laboratory's established spill response protocol. This typically involves containing the spill, decontaminating the area with an appropriate solvent, and collecting all contaminated materials (e.g., absorbent pads, personal protective equipment) in a designated hazardous waste container.
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management provider to arrange for the pickup and disposal of the waste container.
It is imperative to avoid disposing of this compound down the drain or in the regular trash, as this can lead to environmental contamination and is likely a violation of regulations. [5]
Experimental Protocols and Signaling Pathways
This compound is a selective agonist for the CB2 receptor, which is primarily expressed on immune cells. Its mechanism of action involves binding to and activating the CB2 receptor, leading to downstream signaling cascades that can modulate inflammatory responses and pain perception.
Table 2: In Vitro Activity of this compound
| Assay | Receptor | Species | IC50 / EC50 |
| Agonist Activity | CB2 | Human | 63 nM |
| Agonist Activity | CB2 | Rat | 91 nM |
| Cyclase Assay | CB2 | - | 133 nM |
| FLIPR Assay | CB2 | - | 7.780 µM |
Source: MedchemExpress, Selleck Chemicals[2][3][4]
Caption: Simplified signaling pathway of this compound upon binding to the CB2 receptor.
In vivo studies have demonstrated the efficacy of this compound in animal models of inflammatory pain.[2][4] The compound has an oral bioavailability of 58% and a half-life of 3 hours in rats.[3]
Table 3: In Vivo Efficacy of this compound in a Rat FCA Model of Inflammatory Pain
| Parameter | Value |
| Oral ED50 | 0.1 mg/kg |
| Dose for full reversal of hyperalgesia | 0.3 mg/kg |
Source: MedchemExpress, Selleck Chemicals[2][3][4]
Caption: General workflow for an in vivo experiment investigating the effects of this compound.
By following these guidelines, laboratory personnel can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment. Always prioritize safety and consult your institution's specific protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
